Zoliflodacin
Description
Properties
IUPAC Name |
(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMIFNWDQEXDT-ZESJGQACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028418 | |
| Record name | Zoliflodacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620458-09-4 | |
| Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoliflodacin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoliflodacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zoliflodacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOLIFLODACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Zoliflodacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic, representing a significant advancement in the fight against antimicrobial resistance.[1] Developed as a single-dose oral therapy, it primarily targets uncomplicated gonorrhea, a sexually transmitted infection caused by Neisseria gonorrhoeae, which has developed resistance to numerous existing antibiotic classes. This compound's novelty lies in its unique mechanism of action, which involves the inhibition of bacterial type II topoisomerases at a binding site distinct from that of fluoroquinolones, thereby circumventing existing target-mediated resistance pathways.[2][3] This guide provides a detailed technical overview of this compound's core mechanism, quantitative activity, resistance profiles, and the key experimental protocols used in its characterization.
Molecular Target and Core Mechanism
This compound exerts its bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial survival, as they manage DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Composed of GyrA and GyrB subunits, it introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA unwinding at the replication fork.
-
Topoisomerase IV: Composed of ParC and ParE subunits, its primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.
Mechanism of Inhibition: this compound's mechanism is distinct from the widely used fluoroquinolone antibiotics. While both drug classes target type II topoisomerases, they bind to different subunits. Fluoroquinolones primarily interact with the GyrA and ParC subunits.[4] In contrast, this compound binds to a pocket on the GyrB and ParE subunits.[1][4] This interaction stabilizes the transient double-stranded DNA breaks created by the enzymes, forming a stable drug-enzyme-DNA cleavage complex.[1][5] By preventing the religation of this cleaved DNA, this compound leads to the accumulation of lethal double-stranded breaks, triggering a DNA damage response and ultimately resulting in rapid bacterial cell death.[6]
Crystal structures confirm that this compound binds in the same cleavage site as quinolones but interacts with highly conserved residues on GyrB, sterically blocking DNA religation without relying on the water-metal ion bridge characteristic of quinolone-GyrA interactions.[7][8][9][10] Studies in N. gonorrhoeae have established that DNA gyrase is the primary cellular target, with topoisomerase IV being a secondary, less sensitive target.[11][12][13]
Quantitative Enzymatic and Cellular Activity
This compound demonstrates potent activity against N. gonorrhoeae both at the enzymatic and cellular level. Its preferential targeting of gyrase over topoisomerase IV is evident in enzyme inhibition assays.
Table 1: Enzyme Inhibition (IC₅₀) Data for this compound
The half-maximal inhibitory concentration (IC₅₀) measures the drug concentration required to inhibit 50% of the enzyme's catalytic activity.
| Enzyme Target | Organism | Assay Type | IC₅₀ (µM) | Reference |
| DNA Gyrase | N. gonorrhoeae | DNA Supercoiling | ~1.5 | [14] |
| Topoisomerase IV | N. gonorrhoeae | DNA Decatenation | >200 | [11] |
Data indicate that this compound is significantly more potent against gyrase than topoisomerase IV in N. gonorrhoeae.[11][14]
Table 2: In Vitro Antibacterial Activity (MIC) of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents visible bacterial growth. This compound shows potent activity against a wide range of clinical N. gonorrhoeae isolates, including multidrug-resistant strains.[3]
| Organism | Isolate Source / Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| N. gonorrhoeae | Global Phase 3 Trial Isolates | ≤0.008 - 0.5 | - | - | [15] |
| N. gonorrhoeae | China Clinical Isolates (2014-2018) | ≤0.002 - 0.25 | 0.06 | 0.125 | [6][16] |
| N. gonorrhoeae | WHO EGASP Isolates (2021-2024) | 0.001 - 1.0 | 0.032 | 0.064 | [17] |
| N. gonorrhoeae | Korea Clinical Isolates (2016-2018) | ≤0.015 - 0.12 | 0.03 | 0.06 | [18] |
| N. gonorrhoeae | European Isolates (2018) | ≤0.004 - 0.5 | 0.125 | 0.125 | [19] |
The consistent low MIC values underscore this compound's potent activity against contemporary gonococcal strains, irrespective of their resistance profiles to other antibiotics like ciprofloxacin.[16][19]
Mechanisms of Resistance
A key advantage of this compound is the low frequency of resistance development.[1] The primary mechanism for reduced susceptibility is through specific target-site mutations.
-
Target-Site Mutations: Resistance is associated with amino acid substitutions in the GyrB subunit of DNA gyrase.[6] Specific mutations identified through in vitro selection and observed in rare clinical isolates include D429N, D429V, K450N, and K450T.[17][20][21] The prevalence of these mutations in global genome databases is currently very low.[20][21]
-
Lack of Cross-Resistance: Because this compound's binding site on GyrB is distinct from the fluoroquinolone binding site on GyrA, there is no cross-resistance.[1] Strains with GyrA mutations that confer high-level fluoroquinolone resistance remain fully susceptible to this compound.[4][6]
-
Efflux Pumps: While not yet reported in clinical isolates, laboratory studies have shown that overexpression of efflux pumps like MtrCDE could potentially contribute to reduced susceptibility, though this effect is reversible upon inactivation of the pump.
Key Experimental Protocols
The characterization of this compound's mechanism relies on standardized biochemical and microbiological assays.
Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (substrate, ~0.5 µg per reaction).[22]
-
Compound Addition: Aliquot the reaction mixture into tubes. Add serial dilutions of this compound (dissolved in DMSO) or DMSO alone (for positive and negative controls) to the tubes.
-
Enzyme Addition: Add DNA gyrase enzyme to all tubes except the negative (DNA only) control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.[23]
-
Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., GSTEB). An optional chloroform/isoamyl alcohol extraction can be performed to remove protein.[24]
-
Analysis: Load the aqueous phase onto a 1% agarose gel. Separate the DNA topoisomers via electrophoresis (e.g., 80-90V for 1-2 hours).
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Inhibition is quantified by the reduction in the faster-migrating supercoiled DNA band compared to the relaxed DNA band.
Experimental Protocol 2: Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to resolve catenated DNA networks into individual circular DNA molecules.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin), 1 mM ATP, and kinetoplast DNA (kDNA) as the catenated substrate (~200 ng per reaction).[25][26]
-
Compound Addition: Aliquot the mixture and add serial dilutions of this compound or solvent controls.
-
Enzyme Addition: Add topoisomerase IV enzyme to the reactions.
-
Incubation: Mix and incubate at 37°C for 30 minutes.[25][27]
-
Termination & Analysis: Stop the reaction and analyze via 1% agarose gel electrophoresis as described for the gyrase assay.
-
Visualization: Visualize the gel. The substrate (kDNA) remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of released minicircles.[25][28][29]
Experimental Protocol 3: Agar Dilution MIC Testing for N. gonorrhoeae
This is the gold-standard method for determining the MIC of antimicrobials against the fastidious N. gonorrhoeae.[30][31]
-
Media Preparation: Prepare GC agar base supplemented with a defined growth supplement. Autoclave and cool to 50°C.
-
Drug Plate Preparation: Prepare serial twofold dilutions of this compound in sterile water or another appropriate solvent. Add a defined volume of each drug dilution to molten agar to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify. A drug-free plate serves as a growth control.
-
Inoculum Preparation: Suspend colonies from an 18-24 hour pure culture on chocolate agar in a suitable broth or saline to match a 0.5 McFarland turbidity standard.[30]
-
Inoculation: Using a multipoint inoculator, spot a defined volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate, delivering approximately 10⁴ CFU per spot.
-
Incubation: Incubate the plates at 36±1°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.[30]
-
MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth, disregarding single colonies or a faint haze.
Conclusion
This compound's mechanism of action is a paradigm of targeted drug design, effectively circumventing established resistance pathways. By inhibiting the GyrB subunit of bacterial DNA gyrase—a novel target site engagement—it demonstrates potent bactericidal activity against N. gonorrhoeae, including strains resistant to fluoroquinolones and other standard-of-care agents. The high in vitro potency, coupled with a low propensity for resistance development, positions this compound as a critical and promising new oral therapeutic agent in the global effort to combat the urgent public health threat of drug-resistant gonorrhea.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. This compound: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Do Gepotidacin and this compound Stabilize DNA Cleavage Complexes with Bacterial Type IIA Topoisomerases? 1. Experimental Definition of Metal Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "How Do Gepotidacin and this compound Stabilize DNA-Cleavage Complexes w" by Robert A Nicholls, Harry Morgan et al. [digitalcommons.providence.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gardp.org [gardp.org]
- 16. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High susceptibility to the novel antimicrobial this compound among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annlabmed.org [annlabmed.org]
- 19. researchgate.net [researchgate.net]
- 20. sti.bmj.com [sti.bmj.com]
- 21. Using a public database of Neisseria gonorrhoeae genomes to detect mutations associated with this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 24. inspiralis.com [inspiralis.com]
- 25. inspiralis.com [inspiralis.com]
- 26. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inspiralis.com [inspiralis.com]
- 28. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 30. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Zoliflodacin: A Technical Guide to the Discovery and Development of a First-in-Class Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoliflodacin is an investigational, first-in-class, oral antibiotic of the spiropyrimidinetrione class, developed to address the urgent public health threat of drug-resistant Neisseria gonorrhoeae. It possesses a novel mechanism of action, inhibiting bacterial type II topoisomerases at a site distinct from that of fluoroquinolones, rendering it active against multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound. It includes detailed summaries of key experimental data, protocols for pivotal studies, and visualizations of its mechanism and development pathway to serve as a resource for the scientific community.
Discovery and Development History
The journey of this compound began with a high-throughput screening campaign at Pharmacia & Upjohn, which aimed to identify compounds with whole-cell antibacterial activity. This screen identified a progenitor compound, PNU-286607. Subsequent profiling revealed that this compound inhibited bacterial DNA synthesis by targeting DNA gyrase at a novel site, separate from the binding site of fluoroquinolone antibiotics.[1]
Research continued at AstraZeneca, where scientists discovered that replacing a nitroaromatic group in the progenitor with a fused benzisoxazole ring improved the compound's properties.[1] This scaffold, the spiropyrimidinetrione, became the foundation for further optimization. These efforts were later advanced by Entasis Therapeutics, a spin-off from AstraZeneca, which conducted extensive optimization to discover ETX0914.[1] This compound was later assigned the non-proprietary name this compound.
The significant public health need for a new gonorrhea treatment led to a crucial public-private partnership between Entasis Therapeutics and the Global Antibiotic Research & Development Partnership (GARDP), a non-profit organization.[2][3] GARDP sponsored and fully funded the pivotal Phase 3 clinical trial, a landmark collaboration to combat a World Health Organization (WHO) priority pathogen.[2][4] Development and commercialization rights are now held by Innoviva Specialty Therapeutics, which submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA).[5] The FDA accepted the NDA and granted Priority Review, with a Prescription Drug User Fee Act (PDUFA) target action date set for December 15, 2025.[6][7]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial replication, managing DNA topology by introducing transient double-stranded breaks to allow for strand passage. This compound stabilizes the enzyme-DNA "cleavage complex," where the DNA is broken, thereby preventing the subsequent religation step.[10][11] This leads to an accumulation of irreversible double-stranded DNA breaks and ultimately, bacterial cell death.
Crucially, this compound's binding site on the GyrB subunit of DNA gyrase is distinct from that of fluoroquinolones, which primarily target the GyrA subunit.[8][12] This novel mode of inhibition means there is no cross-resistance with fluoroquinolones, allowing this compound to retain potent activity against ciprofloxacin-resistant strains of N. gonorrhoeae.[5][13] In N. gonorrhoeae, DNA gyrase is the primary target of this compound, with topoisomerase IV being a secondary target.[11][14]
Preclinical Development
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a wide range of N. gonorrhoeae isolates, including multidrug-resistant strains. Multiple surveillance studies have confirmed its low Minimum Inhibitory Concentration (MIC) values across geographically diverse isolates.
Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae
| Study Population / Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
|---|---|---|---|---|---|
| Global Phase 3 Trial Isolates | 936 (total) | ≤0.008 - 0.5 | N/A | N/A | [1] |
| Phase 3 Trial (U.S. Isolates) | 139 (urogenital) | ≤0.008 - 0.25 | 0.06 | 0.12 | [5][15] |
| Thailand & South Africa (2015-2018) | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [8] |
| Korea (2016-2018) | 250 | ≤0.015 - 0.12 | 0.03 | 0.06 | [13] |
| Nanjing, China (2014-2018) | 986 | ≤0.002 - 0.25 | 0.06 | 0.125 | [16][17] |
| European Union (2012-2014) | 873 | 0.002 - 0.25 | 0.064 | 0.125 |[8] |
Enzyme Inhibition Activity
Studies on purified enzymes from N. gonorrhoeae confirmed that this compound is a more potent inhibitor of DNA gyrase than topoisomerase IV.
Table 2: this compound Inhibition of Purified N. gonorrhoeae Topoisomerases
| Enzyme Assay | IC₅₀ (µM) | Citation(s) |
|---|---|---|
| Gyrase-catalyzed DNA Supercoiling | ~1.7 | [11][14] |
| Topoisomerase IV-catalyzed DNA Decatenation | >200 |[14] |
Experimental Protocols
-
Methodology: The agar dilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][5][17]
-
Protocol Outline:
-
Media Preparation: Gonococcal agar base supplemented with a defined growth supplement is prepared.
-
Antibiotic Preparation: this compound powder is reconstituted and serially diluted to achieve a range of final concentrations in the agar.
-
Inoculum Preparation: N. gonorrhoeae isolates are grown to a specific turbidity (equivalent to a 0.5 McFarland standard) and then diluted.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated in a CO₂-enriched, humidified atmosphere.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Quality control is performed using the N. gonorrhoeae ATCC 49226 reference strain.[6][17][18]
-
-
Methodology: The assay measures the ability of this compound to inhibit the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase.[11][14]
-
Protocol Outline:
-
Reaction Mixture: A reaction is set up containing purified N. gonorrhoeae gyrase (e.g., 15 nM), relaxed pBR322 plasmid DNA (e.g., 5 nM), and ATP (e.g., 1.5 mM) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Compound Addition: Increasing concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated to allow for the supercoiling reaction to proceed.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and imaged.
-
Quantification: The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the percentage of inhibition at each drug concentration, from which the IC₅₀ value is calculated.[11][14]
-
-
Methodology: This experiment determines the rate at which spontaneous resistance to this compound arises in N. gonorrhoeae.[12]
-
Protocol Outline:
-
Inoculum Preparation: A large population of a susceptible N. gonorrhoeae strain (e.g., >10⁸ CFU) is prepared.
-
Plating: The bacterial suspension is plated onto agar containing this compound at a concentration that is a multiple of the strain's MIC (e.g., 4x MIC).
-
Incubation: Plates are incubated under appropriate conditions until colonies appear.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies that grow by the total number of bacteria in the initial inoculum.
-
Confirmation: Resistant colonies are subcultured on drug-free media and then re-tested to confirm the stability of the resistant phenotype. Mutations in the target genes (e.g., gyrB) are identified by PCR and DNA sequencing.[12][16]
-
Clinical Development
Phase 1: Pharmacokinetics and Safety
Phase 1 studies in healthy volunteers evaluated the safety, tolerability, and pharmacokinetic (PK) profile of single ascending doses of this compound.[10][19][20]
Table 3: Summary of Single-Dose Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value / Observation | Citation(s) |
|---|---|---|
| Absorption | Rapidly absorbed | [10][19][20] |
| Tₘₐₓ (fasted state) | 1.5 - 2.5 hours | [10][19][20] |
| Tₘₐₓ (fed state) | Delayed to ~4 hours | [10][20] |
| Effect of Food | Cₘₐₓ and AUC significantly increased with a high-fat meal | [4] |
| Distribution | Dose-proportional exposure up to 800 mg | [10][20] |
| Metabolism | Major clearance pathway is via metabolism | [10][19] |
| Excretion | ~79.6% of dose recovered in feces, ~18.2% in urine | [10][20] |
| Unchanged Drug in Urine | < 5% of total dose |[10][20] |
Phase 2 Clinical Trial
A multicenter, randomized Phase 2 trial (NCT02257918) evaluated the efficacy and safety of single oral doses of this compound (2 g and 3 g) compared to a single 500 mg intramuscular dose of ceftriaxone for the treatment of uncomplicated urogenital gonorrhea.[21]
Table 4: Phase 2 Microbiological Cure Rates (Per-Protocol Analysis)
| Site of Infection | This compound 2 g | This compound 3 g | Ceftriaxone 500 mg | Citation(s) |
|---|---|---|---|---|
| Urogenital | 98% (48/49) | 100% (47/47) | 100% | [9][22] |
| Rectal | 100% (4/4) | 100% (6/6) | N/A | [9][22] |
| Pharyngeal | 67% (4/6) | 78% (7/9) | N/A |[9][22] |
The most common adverse events were transient and gastrointestinal in nature.[21]
Phase 3 Clinical Trial
The pivotal Phase 3 trial (NCT03959527) was a global, multicenter, randomized, open-label, non-inferiority study. It was the largest trial ever conducted for a new gonorrhea treatment, enrolling 930 participants.[7][23]
Table 5: Phase 3 Clinical Trial (NCT03959527) Design
| Parameter | Description | Citation(s) |
|---|---|---|
| Objective | To evaluate the efficacy and safety of a single 3 g oral dose of this compound. | [2][9] |
| Comparator | 500 mg ceftriaxone (intramuscular) + 1 g azithromycin (oral). | [2][7] |
| Primary Endpoint | Microbiological cure at the urogenital site at the Test-of-Cure visit (Day 6 ± 2). | [2][7] |
| Population | Adults and adolescents (≥12 years) with uncomplicated gonorrhea. | [9][23] |
| Randomization | 2:1 ratio (this compound : Comparator). | [23] |
| Non-inferiority Margin | 12% |[7] |
Table 6: Phase 3 Primary Efficacy Outcome (Microbiological-Intent-to-Treat Population)
| Treatment Arm | Microbiological Cure Rate (Urogenital) | Difference (95% CI) | Result | Citation(s) |
|---|---|---|---|---|
| This compound 3 g | 90.9% | -5.3% (-8.7% to -1.4%) | Non-inferiority met | [7] |
| Ceftriaxone + Azithromycin | 96.2% | | |[7] |
This compound was generally well-tolerated, with a safety profile consistent with previous studies.[23]
Conclusion
This compound represents a significant advancement in the fight against antimicrobial resistance. Its discovery through systematic screening and chemical optimization, coupled with a novel mechanism of action, provides a much-needed therapeutic option for uncomplicated gonorrhea, particularly in an era of dwindling treatment choices. The successful public-private partnership that guided its late-stage clinical development serves as a potential model for future antibiotic research and development. Pending regulatory approval, this compound is poised to become the first new oral antibiotic for gonorrhea in decades, offering a single-dose regimen that could improve treatment access, compliance, and stewardship.
References
- 1. gardp.org [gardp.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 6. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Uncomplicated Gonorrhoea | Clinical Research Trial Listing [centerwatch.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In-vitro Activities of this compound and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Single-Dose Pharmacokinetics, Excretion, and Metabolism of this compound, a Novel Spiropyrimidinetrione Antibiotic, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gardp.org [gardp.org]
An In-depth Technical Guide to Zoliflodacin: A First-in-Class Spiropyrimidinetrione Antibiotic
Introduction
Zoliflodacin (formerly AZD0914 and ETX0914) is a pioneering oral antibiotic belonging to the spiropyrimidinetrione class.[1] It is being developed to address the urgent public health threat of drug-resistant Neisseria gonorrhoeae, the causative agent of gonorrhea.[2][3] With a novel mechanism of action, this compound offers a promising therapeutic option, particularly against multidrug-resistant (MDR) strains of N. gonorrhoeae.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, microbiological activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and associated experimental methodologies.
Chemical Properties
This compound is a complex polycyclic molecule. Its chemical and physical identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂FN₅O₇[2][6][7] |
| Molar Mass | 487.444 g·mol⁻¹[2] |
| CAS Number | 1620458-09-4[2] |
| DrugBank Accession Number | DB12817[2] |
| PubChem CID | 76685216[2][7] |
| SMILES | C[C@@H]1CN2--INVALID-LINK--C">C@HC3(CC4=C2C(=C5C(=C4)C(=NO5)N6--INVALID-LINK--C)F)C(=O)NC(=O)NC3=O[2] |
| InChIKey | ZSWMIFNWDQEXDT-ZESJGQACSA-N[8] |
Mechanism of Action
This compound exerts its bactericidal effect through a novel mechanism of action, inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][9][10] This action prevents bacterial DNA synthesis, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[11][12]
The primary target of this compound is the B subunit of DNA gyrase (GyrB).[12] Its binding site is distinct from that of fluoroquinolone antibiotics, which primarily target the GyrA subunit.[13][14] This distinction is crucial as it means this compound lacks cross-resistance with fluoroquinolones, a class of antibiotics to which N. gonorrhoeae has developed widespread resistance.[4][13] X-ray crystallography has shown that this compound binds to the same DNA cleavage site as quinolones but interacts with highly conserved residues on GyrB, sterically blocking DNA religation.[15][16][17][18] Unlike ciprofloxacin, this compound's binding to topoisomerases does not appear to be dependent on magnesium ion concentration, suggesting a different binding mode.[19]
Microbiological Activity
This compound demonstrates potent in vitro activity against N. gonorrhoeae, including strains resistant to multiple other antibiotics.[3][20]
In Vitro Susceptibility of Neisseria gonorrhoeae
The minimum inhibitory concentration (MIC) values of this compound have been evaluated against various clinical isolates of N. gonorrhoeae from different geographical regions.
| Isolate Source / Study | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Global Phase 3 Trial (Baseline Isolates) | 936 | ≤0.008 – 0.5 | - | - |
| US Phase 3 Trial (Urogenital Isolates) | 139 | ≤0.008 – 0.25 | 0.06 | 0.12 |
| Thailand & South Africa (Clinical Isolates) | 199 | 0.004 – 0.25 | 0.064 | 0.125 |
| European Union/EEA (Clinical Isolates) | - | 0.002 – 0.25 | 0.064 | 0.125 |
| China (Clinical Isolates) | - | ≤0.002 – 0.125 | 0.03 | 0.06 |
| Korea (Clinical Isolates) | 250 | ≤0.015 – 0.12 | 0.03 | 0.06 |
Data compiled from references:[3][20][21][22][23].
Notably, this compound maintains its activity against isolates resistant to ceftriaxone, azithromycin, and ciprofloxacin.[3][4][20] For instance, against a ceftriaxone-resistant isolate (MIC >0.5 µg/mL) from a US Phase 3 trial participant, this compound demonstrated an MIC of 0.12 µg/mL.[3][20]
Activity Against Other Pathogens
While primarily developed for gonorrhea, this compound has shown in vitro activity against other pathogens, including Chlamydia trachomatis and Mycoplasma genitalium.[21] Quality control studies have also established MIC ranges for several ATCC reference strains.
| ATCC Strain | MIC QC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Enterococcus faecalis ATCC 29212 | 0.25 - 2 |
| Escherichia coli ATCC 25922 | 1 - 4 |
| Streptococcus pneumoniae ATCC 49619 | 0.12 - 0.5 |
| Haemophilus influenzae ATCC 49247 | 0.12 - 1 |
| Neisseria gonorrhoeae ATCC 49226 | 0.06 - 0.5 |
Data compiled from references:[24][25].
Pharmacokinetics and Pharmacodynamics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of this compound.[11][26]
| Parameter | Value / Observation |
| Administration | Oral[2] |
| Absorption | Rapidly absorbed[11][26] |
| Tₘₐₓ (Fasted) | 1.5 – 2.3 hours[2][11][26] |
| Tₘₐₓ (Fed) | 4 hours (delayed absorption)[2][11][26] |
| Bioavailability | 97.8% (total recovery of radioactivity)[2][11] |
| Effect of Food | Increased AUC at 1,500 mg and 3,000 mg doses[11][26] |
| Metabolism | Primarily hepatic[2][11] |
| Elimination Half-life | 5.3 – 6.3 hours[2] |
| Excretion | ~79.6% in feces, ~18.2% in urine[2][11][26] |
| Unchanged Drug in Urine | <5.0%[11][26] |
| Major Circulating Components | This compound (72.3%), Metabolite M3 (16.4%)[11] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Index
The PK/PD index associated with the efficacy of this compound is the ratio of the free-drug plasma area under the curve from time zero to infinity (fAUC₀₋∞) to the MIC.[27] A target fAUC/MIC ratio of 70.6 has been associated with the suppression of N. gonorrhoeae mutant amplification.[27] Population pharmacokinetic modeling indicates that with a 3g dose, the probability of target attainment is ≥96.2% for isolates with an MIC ≤ 0.25 µg/mL, which covers nearly all clinical isolates tested.[27]
Clinical Efficacy
The pivotal global Phase 3 randomized controlled trial (NCT03959527) evaluated the efficacy and safety of a single oral 3g dose of this compound compared to the standard of care (a single intramuscular 500mg dose of ceftriaxone plus a single oral 1g dose of azithromycin) for the treatment of uncomplicated gonorrhea.[28][29]
Phase 3 Trial Results (Microbiological Cure Rates)
The trial met its primary endpoint, demonstrating the non-inferiority of this compound to the standard of care for urogenital infections.[9][29]
| Infection Site | This compound Cure Rate (%) | Ceftriaxone + Azithromycin Cure Rate (%) | Treatment Difference (95% CI) | Population |
| Urogenital | 90.9% | 96.2% | -5.31% (1.38% to 8.65%) | micro-ITT[13][29] |
| Urogenital | 96.8% | 100% | -3.16% (1.1% to 5.14%) | Evaluable[13] |
| Pharyngeal | 91.3% | 95.7% | - | Evaluable[13] |
| Rectal | 95.8% | 100% | - | Evaluable[13] |
Data compiled from references:[13][29]. The non-inferiority margin was 12%.
Safety and Tolerability
Across Phase 1, 2, and 3 clinical trials, this compound has been generally well-tolerated.[21][30]
Summary of Adverse Events (Phase 3 Trial)
In the Phase 3 trial, the overall rate of adverse events was comparable between the this compound and standard of care arms.[29][30]
| Adverse Event (AE) Profile | This compound Arm | Ceftriaxone + Azithromycin Arm |
| Participants with any AE | 46.2% | 46.4% |
| Most Common AEs | Headache, Gastrointestinal upset | - |
| AE Severity | Majority mild or moderate[13][29] | Majority mild or moderate |
| Serious AEs | None reported[9][31] | - |
| Deaths | None reported[9][31] | - |
Data compiled from references:[9][13][29][30][31][32].
A thorough QT study concluded that a single oral dose of this compound does not have clinically significant effects on cardiac repolarization.[33]
Mechanisms of Resistance
The development of resistance to this compound is infrequent.[1][34] Resistance is primarily associated with specific mutations in the GyrB subunit, the drug's main target.[12][34] Key mutations identified in resistant mutants include D429N, K450T, or K450N in GyrB, which can result in this compound MICs of 0.5–4 mg/L.[34] The S467N substitution in GyrB, while not conferring resistance on its own, may predispose bacteria to the emergence of resistance.[35] Importantly, mutations in GyrA that confer resistance to fluoroquinolones do not cause cross-resistance to this compound.[12][36]
Experimental Protocols
In Vitro Susceptibility Testing: Agar Dilution Method
The in vitro activity of this compound against N. gonorrhoeae is determined using the agar dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Media Preparation: A series of GC agar plates are prepared, each containing a specific, twofold serial dilution of this compound. A drug-free plate is included as a growth control.
-
Inoculum Preparation: N. gonorrhoeae isolates are grown on chocolate agar for 18-24 hours. Colonies are suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control: The reference strain N. gonorrhoeae ATCC 49226 is tested concurrently to ensure the validity of the results.[24]
Hollow Fiber Infection Model (HFIM) Protocol
A dynamic in vitro HFIM can be used to simulate the human pharmacokinetic profile of this compound and evaluate its pharmacodynamic effects on N. gonorrhoeae.
Methodology:
-
System Setup: A hollow fiber cartridge is inoculated with a standardized suspension of N. gonorrhoeae. The system is maintained with a continuous flow of fresh culture medium to mimic physiological clearance.
-
Drug Administration: this compound is administered into the central reservoir of the model to simulate the concentration-time profile observed in humans after a single oral dose (e.g., a 3g dose). Key PK parameters like half-life (t₁/₂) and protein binding (17% free fraction) are factored into the simulation.[35]
-
Sampling: Samples are collected from the cartridge at multiple time points over several days.
-
Analysis: The total bacterial concentration and the concentration of any resistant subpopulations are quantified through plating on both drug-free and drug-containing agar.
-
Endpoint: The primary endpoint is the change in bacterial density over time and the emergence of resistance.[35]
Conclusion
This compound represents a significant advancement in the fight against antimicrobial resistance. As a first-in-class oral spiropyrimidinetrione, its novel mechanism of action targeting the GyrB subunit of DNA gyrase makes it a highly effective agent against Neisseria gonorrhoeae, including strains that are resistant to current frontline therapies. With a favorable pharmacokinetic profile, demonstrated non-inferiority to the standard of care in a pivotal Phase 3 trial, and a good safety profile, this compound is poised to become a critical new tool for the treatment of uncomplicated gonorrhea worldwide. Its single-dose oral administration offers a convenient and accessible option that can improve treatment adherence and outcomes.[4][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 4. US FDA accepts New Drug Application for this compound [gardp.org]
- 5. GARDP to present positive phase 3 trial results for this compound at ESCMID Global 2024 | GARDP [gardp.org]
- 6. GSRS [precision.fda.gov]
- 7. This compound | C22H22FN5O7 | CID 76685216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (PD058438, ZSWMIFNWDQEXDT-ZESJGQACSA-N) [probes-drugs.org]
- 9. amrhub.org.au [amrhub.org.au]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. eatg.org [eatg.org]
- 14. researchgate.net [researchgate.net]
- 15. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemica.com [medchemica.com]
- 20. academic.oup.com [academic.oup.com]
- 21. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annlabmed.org [annlabmed.org]
- 23. gardp.org [gardp.org]
- 24. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Single-Dose Pharmacokinetics, Excretion, and Metabolism of this compound, a Novel Spiropyrimidinetrione Antibiotic, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. contemporaryobgyn.net [contemporaryobgyn.net]
- 29. Investor Relations - Innoviva Specialty Therapeutics’ Positive Phase 3 Oral this compound Data for the Treatment of Uncomplicated Gonorrhea Announced at ESCMID Global 2024 - Innoviva [innovivainc.gcs-web.com]
- 30. gardp.org [gardp.org]
- 31. contagionlive.com [contagionlive.com]
- 32. gardp.org [gardp.org]
- 33. Thorough QT Study To Evaluate the Effect of this compound, a Novel Therapeutic for Gonorrhea, on Cardiac Repolarization in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 34. sti.bmj.com [sti.bmj.com]
- 35. Frontiers | Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 36. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Zoliflodacin's Mode of Action on Bacterial Gyrase: A Technical Guide
Introduction
Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic, representing a significant advancement in the fight against antimicrobial resistance.[1][2] Developed specifically for the treatment of uncomplicated gonorrhea caused by the Gram-negative bacterium Neisseria gonorrhoeae, this compound demonstrates potent bactericidal activity, including against multi-drug-resistant strains.[2][3] Its efficacy stems from a unique mechanism of action targeting bacterial type II topoisomerases, primarily DNA gyrase, at a binding site distinct from that of other inhibitor classes like fluoroquinolones.[1][2][3] This guide provides an in-depth technical overview of this compound's interaction with bacterial gyrase, supported by quantitative data, detailed experimental protocols, and structural insights.
Core Mechanism of Action: Inhibition of DNA Gyrase
Bacterial DNA gyrase is an essential enzyme responsible for introducing negative supercoils into DNA, a critical process for DNA replication, transcription, and repair. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. This compound exerts its bactericidal effect by inhibiting this enzyme.
The key aspects of its mechanism include:
-
Targeting Type II Topoisomerases: this compound inhibits both DNA gyrase and, to a lesser extent, topoisomerase IV, the two essential type IIA topoisomerases in bacteria.[4][5] However, it displays significantly higher potency against gyrase, establishing it as the primary cellular target in N. gonorrhoeae.[4][6][7]
-
Stabilization of the Cleavage Complex: Like fluoroquinolones, this compound acts as a topoisomerase "poison." It binds to the enzyme-DNA complex and stabilizes the transient, double-stranded DNA break that is a key intermediate in the catalytic cycle.[3][5][8]
-
Prevention of DNA Re-ligation: By stabilizing this "cleavage complex," this compound sterically blocks the re-ligation of the broken DNA strands.[5][8] This leads to an accumulation of lethal double-stranded DNA breaks, ultimately triggering cell death.[2]
-
Novel Binding Site on GyrB: Crucially, this compound's binding site is distinct from that of fluoroquinolones.[1][3] X-ray crystallography has revealed that this compound interacts directly with highly conserved residues on the GyrB subunit.[5][8][9] This is in contrast to fluoroquinolones, which primarily interact with the GyrA subunit via a water-metal ion bridge.[5][8][9] This different binding mode explains this compound's potent activity against fluoroquinolone-resistant strains that harbor mutations in the gyrA gene.[3] Resistance to this compound, when it occurs, is associated with mutations in the gyrB gene, specifically at residues such as D429.[10][11]
Quantitative Data
The activity of this compound has been quantified through both enzymatic assays and antimicrobial susceptibility testing.
Table 1: In Vitro Activity (MIC) of this compound against Neisseria gonorrhoeae
| Study Region/Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Thailand & South Africa | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [12] |
| EU/EEA Countries | - | 0.002 - 0.25 | 0.064 | 0.125 | [12] |
| United States | - | 0.008 - 0.25 | 0.06 | 0.125 | [12] |
| China | - | ≤0.002 - 0.125 | 0.03 | 0.06 | [12] |
| US Phase 3 Trial | 139 (urogenital) | ≤0.008 - 0.25 | 0.06 | 0.12 | [13] |
| Global Phase 3 Trial | 936 (total) | ≤0.008 - 0.5 | - | - |[14] |
Table 2: Enzymatic Inhibition of N. gonorrhoeae Topoisomerases by this compound
| Enzyme Activity | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|
| Gyrase DNA Supercoiling | ~1.7 | Potent inhibition observed. | [4][6] |
| Topoisomerase IV DNA Decatenation | >200 | Activity never dropped below 50%, indicating weak inhibition. | [4][6] |
| Gyrase DNA Supercoiling (GyrA S91F Mutant) | ~3.0 | ~2-fold increase compared to wild-type. | [4] |
| Gyrase DNA Supercoiling (GyrA D95G Mutant) | ~4.4 | ~2.6-fold increase compared to wild-type. |[4] |
Table 3: this compound-Induced DNA Cleavage Mediated by N. gonorrhoeae Topoisomerases
| Enzyme | Drug Conc. (µM) | Double-Stranded Breaks (%) | Total DNA Breaks (Single + Double) (%) | Reference |
|---|---|---|---|---|
| Gyrase | 100 | 32.9 | 41.1 | [4][6] |
| Topoisomerase IV | 100 | 12.0 | 19.6 |[4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's mode of action.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.
-
Materials:
-
Relaxed pBR322 plasmid DNA (substrate)
-
Purified N. gonorrhoeae DNA gyrase enzyme
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 875 mM KGlu, 25 mM MgCl₂, 250 µg/mL BSA)
-
Adenosine triphosphate (ATP)
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop buffer/loading dye (e.g., containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
-
Protocol:
-
Reaction mixtures are prepared in a total volume of 20 µL.
-
The reaction contains 50 mM Tris-HCl (pH 7.5), 175 mM KGlu, 5 mM MgCl₂, 50 µg/mL BSA, 1.5 mM ATP, and 5 nM of relaxed pBR322 plasmid.[4]
-
This compound is added at increasing concentrations to different reaction tubes. A control reaction with no inhibitor is included.
-
The reaction is initiated by adding 15 nM of purified N. gonorrhoeae gyrase.[4]
-
The mixtures are incubated at 37°C for 20-30 minutes.[4]
-
The reaction is terminated by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
The samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled (inhibited) and relaxed (uninhibited) forms of the plasmid.
-
The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The IC₅₀ is determined as the drug concentration that inhibits 50% of the supercoiling activity.
-
DNA Cleavage Assay
This assay determines if an inhibitor stabilizes the covalent enzyme-DNA intermediate, leading to an increase in linear (cleaved) DNA.
-
Protocol:
-
The assay is set up similarly to the supercoiling assay but typically uses supercoiled plasmid DNA as the substrate and omits ATP.
-
Purified gyrase is incubated with supercoiled pBR322 DNA in the presence of varying concentrations of this compound.
-
After incubation (e.g., 37°C), SDS and proteinase K are added. SDS denatures the gyrase, and proteinase K digests the enzyme, revealing any DNA strands that were covalently linked to the enzyme.
-
The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex. The percentage of cleaved DNA is quantified by densitometry.
-
X-Ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the this compound-gyrase-DNA complex.
-
Protocol:
-
A stable complex of S. aureus DNA gyrase, a specific DNA oligomer (e.g., a 20-mer), and this compound is formed.
-
The complex is crystallized using methods such as microbatch crystallization.[15]
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and used to calculate the electron density map and build a 3D atomic model of the complex.[15]
-
Structural Insights and Binding Mode
A 2.8 Å resolution X-ray crystal structure of this compound in a cleavage complex with Staphylococcus aureus DNA gyrase and a DNA duplex has provided definitive insights into its binding mechanism.[5][8][15]
-
Binding Pocket: this compound binds within the same overall DNA-cleavage site as fluoroquinolones but makes distinct contacts.[5][8]
-
Interaction with GyrB: The pyrimidinetrione core of this compound makes direct hydrogen bond interactions with the main-chain atoms of highly conserved residues on the GyrB subunit.[9][15] Key interactions involve the conserved EGDSA and PLRGK motifs on GyrB.[9]
-
No GyrA Interaction: Unlike fluoroquinolones, the structure confirms that this compound does not interact with the GyrA subunit or utilize the characteristic water-metal ion bridge for its binding.[5][8][9] This structural distinction is the molecular basis for this compound's ability to evade common fluoroquinolone resistance mechanisms.
This compound represents a novel class of bactericidal agents that effectively inhibit bacterial DNA gyrase. Its mode of action is characterized by the stabilization of the gyrase-DNA cleavage complex, leading to an accumulation of lethal double-stranded breaks. The key differentiator for this compound is its unique binding site, which involves direct interactions with the GyrB subunit, a mechanism fundamentally distinct from that of the fluoroquinolones. This novel interaction allows this compound to bypass common target-mediated resistance mechanisms, making it a promising therapeutic agent for treating infections caused by drug-resistant pathogens like N. gonorrhoeae.
References
- 1. publish.kne-publishing.com [publish.kne-publishing.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High susceptibility to the novel antimicrobial this compound among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. gardp.org [gardp.org]
- 15. biorxiv.org [biorxiv.org]
Preclinical data on Zoliflodacin efficacy
An In-depth Technical Guide on the Preclinical Efficacy of Zoliflodacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-in-class spiropyrimidinetrione antibiotic being developed for the treatment of uncomplicated gonorrhea, caused by the bacterium Neisseria gonorrhoeae.[1][2][3] With the rise of multidrug-resistant strains of N. gonorrhoeae, new therapeutic options are urgently needed. This compound presents a novel mechanism of action, targeting bacterial type II topoisomerases at a site distinct from fluoroquinolones, which translates to a lack of cross-resistance.[1][2][3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on its in vitro activity, in vivo pharmacology, and mechanism of action.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[5] Specifically, it targets the GyrB subunit, which is distinct from the GyrA target of fluoroquinolones.[1][4] This interaction stabilizes the covalent complex between the gyrase and the cleaved DNA, leading to an accumulation of double-strand breaks and ultimately inhibiting DNA biosynthesis.[2][6] A key differentiator from fluoroquinolones is that this compound prevents the religation of the cleaved DNA even under permissive conditions.[2][6]
Caption: Mechanism of action of this compound.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae isolates, including multidrug-resistant strains.
Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae
| Isolate Collection | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| US Phase 3 Trial (Urogenital) | 139 | ≤0.008 - 0.25 | 0.06 | 0.12 | [1][7] |
| Thailand & South Africa Clinical Isolates | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [8] |
| Multi-drug Resistant Strains | Not Specified | ≤0.002 - 0.25 | Not Reported | Not Reported | [3][9] |
| Ceftriaxone-Resistant Isolate (US) | 1 | 0.12 | Not Applicable | Not Applicable | [1][7] |
This compound also exhibits in vitro activity against other pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia trachomatis, and Mycoplasma genitalium.[5]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for N. gonorrhoeae were determined using the agar dilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This standardized method involves preparing a series of agar plates containing serial dilutions of this compound. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the plates. Following incubation under appropriate conditions (e.g., 35-37°C in a CO₂-enriched, humidified atmosphere), the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo and Ex Vivo Efficacy
The preclinical in vivo and ex vivo evaluation of this compound has utilized various models to establish its pharmacokinetic/pharmacodynamic (PK/PD) profile and predict clinical efficacy.
Table 2: Summary of In Vivo and Ex Vivo Efficacy Studies
| Model | Organism | Key Findings | Reference |
| Neutropenic Mouse Thigh Infection Model | S. aureus | The fAUC/MIC ratio was the PK/PD index that best correlated with efficacy. | [9] |
| Hollow-Fiber Infection Model (HFIM) | N. gonorrhoeae | Simulated single oral doses of ≥2 g were sufficient to eradicate susceptible strains. | [10] |
| Hollow-Fiber Infection Model (HFIM) | N. gonorrhoeae with GyrB S467N | Strains with this substitution required a simulated dose of ≥3 g to prevent resistance development. | [10] |
| Hollow-Fiber Infection Model (HFIM) | N. gonorrhoeae | Combination with doxycycline was shown to be effective. | [11] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Preclinical models have been instrumental in defining the PK/PD driver of this compound's efficacy. Studies in a neutropenic mouse thigh infection model with S. aureus identified the fraction of unbound drug area under the concentration-time curve to MIC ratio (fAUC/MIC) as the key parameter correlating with bactericidal activity.[9] Subsequent studies, including those using a hollow-fiber infection model, established an unbound AUC/MIC of 66 as the target exposure for clinical efficacy.[6]
Caption: Preclinical to clinical translation workflow for this compound.
Experimental Protocols: Hollow-Fiber Infection Model (HFIM)
The hollow-fiber infection model is a dynamic in vitro system designed to simulate human pharmacokinetic profiles and evaluate the pharmacodynamic response of bacteria to an antimicrobial agent over time.
-
System Setup: The model consists of a central reservoir containing culture medium, which is continuously pumped through a semi-permeable hollow-fiber cartridge. The bacterial culture is housed in the extracapillary space of the cartridge.
-
Inoculation: A standardized inoculum of N. gonorrhoeae is introduced into the extracapillary space.
-
Drug Administration: this compound is administered into the central reservoir to mimic the concentration-time profile observed in humans after a single oral dose (e.g., 2 g or 3 g).[10] The system is programmed to simulate the drug's absorption, distribution, metabolism, and elimination, maintaining the desired pharmacokinetic parameters such as half-life and unbound fraction.[10]
-
Sampling and Analysis: Samples are collected from the extracapillary space over several days to determine the viable bacterial count (CFU/mL) and to assess the emergence of resistance by plating on antibiotic-containing agar.
Conclusion
The preclinical data for this compound robustly support its development as a novel treatment for uncomplicated gonorrhea. Its unique mechanism of action, potent in vitro activity against both susceptible and resistant N. gonorrhoeae strains, and a well-defined PK/PD profile provide a strong foundation for its clinical use. The fAUC/MIC ratio has been identified as the critical parameter for efficacy, guiding the selection of a clinical dose expected to achieve high rates of microbiological cure while minimizing the potential for resistance development. These preclinical findings have been pivotal in advancing this compound into late-stage clinical trials.
References
- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publish.kne-publishing.com [publish.kne-publishing.com]
- 4. eatg.org [eatg.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 11. Pharmacodynamics of this compound plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Zoliflodacin In Vitro Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, including DNA gyrase, at a site distinct from that of fluoroquinolones.[1][2][3] It is being developed primarily for the treatment of uncomplicated gonorrhea, caused by Neisseria gonorrhoeae, including multidrug-resistant strains.[1][4][5][6] Accurate and reproducible in vitro susceptibility testing methods are crucial for its continued development, clinical use, and surveillance studies.[7][8][9] This document provides detailed protocols for the principal methods of this compound susceptibility testing—agar dilution and broth microdilution—in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation: this compound In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against various bacterial species, including quality control (QC) strains and clinical isolates.
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comments |
| Neisseria gonorrhoeae ATCC 49226 | Agar Dilution | 0.06 - 0.5 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |
| Neisseria gonorrhoeae (Clinical Isolates) | Agar Dilution | ≤0.002 - 0.25 | 0.06 | 0.12 | Data from a global Phase 3 trial.[2][4][5] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.25 - 2 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |
| Escherichia coli ATCC 25922 | Broth Microdilution | 1 - 4 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.12 - 0.5 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.12 - 1 | N/A | N/A | CLSI-approved QC range.[7][8][9][10] |
| Mycoplasma genitalium (Clinical Isolates) | Co-culture with Vero Cells | 0.008 - 4 | N/A | N/A | One multidrug-resistant strain had an MIC of 4 µg/mL.[11] |
| Chlamydia trachomatis | N/A | up to 0.5 | N/A | N/A | [11] |
N/A: Not Applicable for QC ranges.
Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing as defined by the Clinical and Laboratory Standards Institute (CLSI).[12]
Agar Dilution Method (for Neisseria gonorrhoeae)
The agar dilution method is the reference method for determining this compound MICs against N. gonorrhoeae.[1][4][13][14] The protocol follows guidelines outlined in CLSI document M07.[7][10]
a. Materials
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
GC Agar Base
-
Defined growth supplement (e.g., IsoVitaleX)
-
Sterile petri dishes (100 mm)
-
Sterile saline (0.85%) or Mueller-Hinton broth
-
McFarland 0.5 turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
N. gonorrhoeae ATCC 49226 (QC strain)
-
Clinical isolates for testing
b. Protocol Steps
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO.[7] Further dilutions should be made with sterile distilled water to achieve the desired concentrations for the agar plates.[7] Protect solutions from light.[11]
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare GC agar base according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.
-
Add the required volume of defined growth supplement (typically 1%).[13]
-
Add the appropriate volume of this compound working solution to each flask of molten agar to achieve the final desired concentrations (typically serial twofold dilutions, e.g., 0.008 to 1 µg/mL). Swirl gently to mix.
-
Prepare a drug-free control plate containing agar and supplement only.
-
Dispense the agar into sterile petri dishes, allow them to solidify at room temperature, and then dry them to remove excess moisture.
-
-
Inoculum Preparation:
-
Subculture the bacterial isolates onto a non-selective chocolate agar plate and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.
-
Select colonies from the fresh culture and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, transfer the standardized inoculum to the wells of the inoculum replicator.
-
Using the replicator, apply a spot of inoculum (delivering approximately 10⁴ CFU per spot) onto the surface of each this compound-containing plate and the growth control plate.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
-
The growth control plate must show confluent growth.
-
The MIC for the QC strain (N. gonorrhoeae ATCC 49226) must fall within the established acceptable range (0.06 to 0.5 µg/mL).[7][9][10]
-
Broth Microdilution Method
The broth microdilution method is used for testing this compound against a broader range of organisms and follows CLSI documents M07 and M100.[7][12]
a. Materials
-
This compound analytical powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Haemophilus Test Medium (HTM) for H. influenzae
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[7]
-
Clinical isolates
b. Protocol Steps
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound as described previously.
-
Dispense 100 µL of appropriate sterile broth (e.g., CAMHB) into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of this compound directly in the plate by transferring a set volume of the drug from one well to the next. Alternatively, use commercially prepared and frozen panels containing serial dilutions of this compound.[7]
-
The final volume in each well before inoculation is typically 100 µL.
-
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh (18-24 hour) non-selective agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, inoculate each well of the microtiter plate with 10 µL of the final diluted inoculum, resulting in a final volume of 110 µL.
-
Leave a drug-free well uninoculated to serve as a sterility control and another inoculated to serve as a growth control.
-
-
Incubation:
-
Stack the plates (no more than four high) and incubate at 35-37°C in ambient air for 16-20 hours. (Note: H. influenzae and S. pneumoniae require incubation in 5% CO₂, but this can affect the pH of the medium and should be done with caution).
-
-
Result Interpretation:
-
Place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth, as observed by a clear well or a distinct button of cells at the bottom.
-
The growth control well must show good turbidity. The sterility control well must remain clear.
-
The MICs for the relevant QC strains must fall within their established acceptable ranges.[7][9][10]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tmrjournals.com [tmrjournals.com]
- 3. infectioncontroltoday.com [infectioncontroltoday.com]
- 4. academic.oup.com [academic.oup.com]
- 5. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 6. gardp.org [gardp.org]
- 7. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacodynamics of this compound plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Zoliflodacin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoliflodacin is a novel, first-in-class oral antibiotic belonging to the spiropyrimidinetrione class of bacterial topoisomerase inhibitors.[1][2][3][4] It exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones.[1][5][6] This novel mechanism makes it a promising agent for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae.[1][7][8] Accurate and standardized determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical susceptibility testing, epidemiological surveillance, and research and development.
These application notes provide detailed protocols for determining the MIC of this compound against clinically relevant bacteria, primarily focusing on methods standardized by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
This compound targets bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[9] These enzymes are essential for bacterial DNA replication, repair, and segregation. By binding to the enzyme-DNA complex, this compound stabilizes the cleaved DNA strands, leading to a bactericidal effect.[1][10] A key feature of this compound is its activity against strains of N. gonorrhoeae that are resistant to other antibiotics, including fluoroquinolones and cephalosporins, as there is no cross-resistance.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. medchemica.com [medchemica.com]
- 7. US FDA accepts New Drug Application for this compound [gardp.org]
- 8. Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea [gardp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zoliflodacin for Research
Product Name: Zoliflodacin (For Research Use Only) Synonyms: AZD0914, ETX0914 Chemical Class: Spiropyrimidinetrione
Product Description
This compound is a first-in-class spiropyrimidinetrione antibiotic that functions as a bacterial DNA gyrase inhibitor.[1] It represents a novel class of antibacterial agents with a unique mode of action, making it a valuable tool for research, particularly in the context of antibiotic resistance.[2][3] this compound has demonstrated potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains, and is also active against various Gram-positive and fastidious Gram-negative bacteria.[4][5][6] It is supplied as a powder for reconstitution for in vitro studies.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and, to a lesser extent, topoisomerase IV.[2][6][7] This inhibition prevents the religation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately inhibiting DNA synthesis and replication, which results in bacterial cell death.[1][2] Its binding site is distinct from that of fluoroquinolones, which allows this compound to remain effective against fluoroquinolone-resistant strains and demonstrates no cross-resistance with other antibiotic classes.[1][2][5]
In Vitro Activity Data
This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: this compound MIC Data for Neisseria gonorrhoeae
| Study Region/Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Global Phase 3 Trial | 936 (total) | ≤0.008 - 0.5 | - | - | [8] |
| USA (Phase 3 Trial) | 139 (urogenital) | ≤0.008 - 0.25 | 0.06 | 0.12 | [9][10] |
| China (2014-2018) | 986 | ≤0.002 - 0.25 | 0.06 | 0.125 | [11][12] |
| Europe (21 countries) | - | 0.002 - 0.25 | 0.064 | 0.125 | [7] |
| Thailand & South Africa | 199 | 0.004 - 0.25 | 0.064 | 0.125 | [7] |
| Preclinical Studies | - | ≤0.002 - 0.25 | - | - | [1][13] |
Table 2: this compound MIC Quality Control (QC) Ranges and Data for Other Bacterial Species
| Organism | Strain | QC Range (µg/mL) | Method | Citation(s) |
| Neisseria gonorrhoeae | ATCC 49226 | 0.06 - 0.5 | Agar Dilution | [14] |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | Broth Microdilution | [14] |
| Enterococcus faecalis | ATCC 29212 | 0.25 - 2 | Broth Microdilution | [14] |
| Escherichia coli | ATCC 25922 | 1 - 4 | Broth Microdilution | [14] |
| Streptococcus pneumoniae | ATCC 49619 | 0.12 - 0.5 | Broth Microdilution | [14] |
| Haemophilus influenzae | ATCC 49247 | 0.12 - 1 | Broth Microdilution | [14] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of this compound. Researchers should adapt these protocols based on the specific bacterial species and CLSI (or equivalent) guidelines.
This method is standard for determining the MIC of this compound against Neisseria gonorrhoeae, as referenced in multiple studies.[8][9][14]
Methodology:
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Gonococcal (GC) agar base with defined supplements according to the manufacturer's instructions and cool to 45-50°C.
-
Perform two-fold serial dilutions of the this compound stock solution and add to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.002 to 2 µg/mL).
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a drug-free plate to serve as a growth control.
-
-
Inoculum Preparation:
-
Culture the bacterial strain on appropriate media to obtain isolated colonies.
-
Suspend colonies in Mueller-Hinton broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate a standard volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 36-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
This method is suitable for a range of organisms, including S. aureus and E. coli, as established for QC ranges.[14]
Methodology:
-
Preparation of Microtiter Plates:
-
Dispense cation-adjusted Mueller-Hinton Broth (or other appropriate broth) into the wells of a 96-well microtiter plate.
-
Prepare a stock solution of this compound and perform two-fold serial dilutions across the plate to achieve the desired concentration range. Leave wells for positive (no drug) and negative (no bacteria) controls.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the negative control).
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).
-
Time-kill assays are used to assess the bactericidal or bacteriostatic activity of an antibiotic over time. This protocol is a generalized workflow based on principles described in pharmacodynamic studies.[15][16]
Methodology:
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth.
-
Prepare flasks or tubes containing broth with this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.
-
-
Inoculation and Sampling:
-
Inoculate the flasks with the log-phase culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate with agitation at the optimal temperature for the organism.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial dilutions of each sample in sterile saline or broth.
-
Plate the dilutions onto drug-free agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the viable cell count (CFU/mL).
-
-
Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Resistance Studies
This compound exhibits a low frequency of spontaneous resistance emergence.[2][14] Resistance, when selected for in vitro, is primarily associated with specific amino acid substitutions in the GyrB subunit of DNA gyrase.[12][16][17]
-
Key Mutations: Alterations such as D429N, D429A, or K450T in GyrB have been shown to increase this compound MICs.[12][16]
-
Cross-Resistance: Due to its unique binding site, this compound does not show cross-resistance with fluoroquinolones, which target the GyrA subunit.[2][12] This makes it a valuable agent for studying and potentially overcoming existing quinolone resistance mechanisms. Researchers investigating resistance can use PCR and DNA sequencing of the gyrB gene to screen for mutations in isolates with elevated this compound MICs.[12]
References
- 1. publish.kne-publishing.com [publish.kne-publishing.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GARDP to present positive phase 3 trial results for this compound at ESCMID Global 2024 | GARDP [gardp.org]
- 6. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 7. journals.asm.org [journals.asm.org]
- 8. gardp.org [gardp.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recommendations for the optimal introduction of novel antibiotics to treat uncomplicated gonorrhoea in the face of increasing antimicrobial resistance: a case study with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zoliflodacin Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of zoliflodacin solutions and the assessment of their stability under various conditions. The information is intended to guide researchers in handling this compound and in developing stable formulations.
Introduction
This compound is a novel spiropyrimidinetrione antibiotic being investigated for the treatment of uncomplicated gonorrhea.[1][2][3] It possesses a unique mechanism of action, inhibiting bacterial type II topoisomerases at a site distinct from fluoroquinolones.[1][4] Understanding the solubility and stability of this compound in solution is critical for in vitro experiments, preclinical development, and formulation design. These protocols outline methods for preparing this compound solutions and conducting forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.
This compound Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂FN₅O₇ | [5] |
| Molecular Weight | 487.4 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage (Solid) | -20°C | [5] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
| UV/Vis. λmax | 250, 316 nm | [5] |
Solution Preparation
This compound is soluble in organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[5]
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flasks
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a portion of the chosen solvent (DMSO or ethanol) to the flask.
-
Purge the solvent and headspace with an inert gas to minimize oxidative degradation.[5]
-
Vortex or sonicate the mixture to facilitate dissolution. For DMSO, sonication is recommended to achieve higher concentrations.
-
Once completely dissolved, bring the solution to the final volume with the solvent.
-
Store the stock solution in amber vials at -80°C for long-term storage (up to 1 year).
-
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | [5] |
| DMSO | ~25 mg/mL | [5] |
Working solutions for in vitro assays or other experiments should be prepared by diluting the stock solution with the appropriate aqueous buffer or cell culture medium. It is recommended to prepare these solutions fresh for each experiment. To avoid precipitation, it is advisable to pre-warm both the stock solution and the diluent to 37°C before mixing.
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[6][7][8] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.[6]
The following diagram outlines the general workflow for conducting stability studies of this compound solutions.
Caption: Experimental workflow for this compound stability testing.
The following protocols are based on general guidelines for forced degradation studies.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
Protocol 2: Acid and Base Hydrolysis
-
Prepare a this compound solution (e.g., 100 µg/mL) in 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (for base hydrolysis, add an equimolar amount of HCl; for acid hydrolysis, add an equimolar amount of NaOH).
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 3: Oxidative Degradation
-
Prepare a this compound solution (e.g., 100 µg/mL) in a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples promptly by HPLC.
Protocol 4: Thermal Degradation
-
Prepare a this compound solution (e.g., 100 µg/mL) in a suitable solvent (e.g., a mixture of DMSO and water).
-
Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Withdraw aliquots at specified time points.
-
Cool the samples to room temperature before analysis.
Protocol 5: Photostability
-
Prepare a this compound solution (e.g., 100 µg/mL) and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Withdraw aliquots at specified time points for analysis.
Table 3: Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. / 60°C | 0-24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. / 60°C | 0-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 0-24 hours |
| Thermal | Solution in DMSO/Water | 60°C / 80°C | 0-72 hours |
| Photolytic | ICH Q1B light exposure | As per guidelines | As per guidelines |
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this purpose.
Protocol 6: Stability-Indicating RP-HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm or 316 nm (based on λmax of this compound)[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve this compound from its degradation products generated during the forced degradation studies.
The percentage of this compound remaining at each time point under each stress condition should be calculated. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.
Table 4: Data Collection for this compound Stability Studies
| Stress Condition | Time Point | This compound Peak Area | % this compound Remaining | Degradation Product(s) Peak Area(s) |
| 0.1 M HCl, 60°C | 0 h | 100 | ||
| 2 h | ||||
| 4 h | ||||
| 8 h | ||||
| 24 h | ||||
| ... | ... | ... | ... | ... |
Potential Degradation Pathways
While specific degradation pathways for this compound are not yet published, based on its chemical structure, potential degradation mechanisms can be hypothesized.
Caption: Potential degradation pathways of this compound.
Summary and Recommendations
-
This compound stock solutions can be reliably prepared in DMSO or ethanol and should be stored at -80°C for long-term stability.
-
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are necessary to understand the stability profile of this compound in solution.
-
A stability-indicating RP-HPLC method with UV detection should be developed and validated to accurately quantify this compound in the presence of its degradation products.
-
The data generated from these studies will be invaluable for the development of stable pharmaceutical formulations of this compound.
It is important to note that these are generalized protocols and may require optimization based on the specific laboratory conditions and analytical instrumentation available.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GARDP to present positive phase 3 trial results for this compound at ESCMID Global 2024 | GARDP [gardp.org]
- 3. This compound Trial - Wits RHI [wrhi.ac.za]
- 4. medchemica.com [medchemica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scribd.com [scribd.com]
- 10. sgs.com [sgs.com]
Zoliflodacin in Hollow-Fiber Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of zoliflodacin, a novel antibiotic for the treatment of Neisseria gonorrhoeae.
Introduction to this compound and the Hollow-Fiber Infection Model
This compound is a first-in-class spiropyrimidinetrione antibiotic with a unique mechanism of action that inhibits bacterial type II topoisomerases, specifically DNA gyrase, at a binding site distinct from that of fluoroquinolones.[1][2] This novel mechanism makes it a promising agent against drug-resistant bacteria, particularly multidrug-resistant strains of Neisseria gonorrhoeae.[2][3][4]
The hollow-fiber infection model (HFIM) is a dynamic in vitro system that mimics the pharmacokinetic profiles of drugs in the human body.[5][6][7] It is a two-compartment model where bacteria are contained in the extra-capillary space (ECS) of a hollow-fiber cartridge, while fresh medium and the drug are continuously circulated through the intra-capillary space (ICS).[5][8][9] This setup allows for the simulation of drug absorption, distribution, metabolism, and excretion, providing a robust platform to study the time-course of antimicrobial activity and the emergence of resistance.[5][10]
Key Applications of this compound in HFIM
The HFIM has been instrumental in the preclinical evaluation of this compound, providing critical data to inform clinical trial design. Key applications include:
-
Dose-ranging studies: Determining the optimal single and fractionated doses of this compound required for bacterial eradication and suppression of resistance.[11][12]
-
Pharmacodynamic parameter determination: Identifying the PK/PD index that best correlates with this compound efficacy. For this compound, the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) has been identified as the key driver of efficacy.[2]
-
Resistance suppression analysis: Evaluating the potential for resistance development at various drug exposures and identifying dosing regimens that minimize the selection of resistant mutants.[8][11][12]
-
Combination therapy studies: Assessing the synergistic, indifferent, or antagonistic effects of co-administering this compound with other antibiotics, such as doxycycline.[13][14][15]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from published studies of this compound in hollow-fiber infection models against Neisseria gonorrhoeae.
Table 1: this compound Monotherapy Dose-Ranging Studies in HFIM
| Bacterial Strain | This compound MIC (mg/L) | Simulated Single Oral Dose (g) | Outcome | Resistance Emergence | Reference |
| WHO F (Susceptible) | 0.06 | 0.5 | Failure to eradicate | Yes | [11][12] |
| 2, 3, 4, 6, 8 | Eradication | No | [11][12] | ||
| WHO X (XDR) | 0.125 | 0.5 | Failure to eradicate | Yes | [11][12] |
| 1 | Failure in one of two experiments | Yes (in failed experiment) | [11][12] | ||
| 2, 3, 4, 6, 8 | Eradication | No | [11][12] | ||
| SE600/18 (GyrB S467N) | 0.25 | 0.5, 1, 2 | Failure to eradicate | Yes (GyrB D429N) | [8][16] |
| 3, 4 | Eradication | No | [8][16] | ||
| SE600/18-D429N (Resistant Mutant) | 2.0 | 2, 3, 4, 6 (single dose) | Failure to eradicate | - | [16] |
| 4, 6, 8 (fractionated q12h) | Failure to eradicate | - | [9] |
Table 2: this compound and Doxycycline Combination Therapy in HFIM
| Bacterial Strain | This compound Simulated Single Oral Dose (g) | Doxycycline Simulated Daily Oral Dose (mg) | Outcome | Reference |
| WHO F, WHO X, SE600/18 | 0.5, 1, 2, 3, 4 | 200 (100 mg q12h) for 7 days | Slightly more effective killing than this compound monotherapy | [13][15] |
Experimental Protocols
General Hollow-Fiber Infection Model Setup
This protocol describes the general setup for a hollow-fiber infection model experiment with this compound.
Materials:
-
Hollow-fiber cartridge (e.g., cellulosic cartridges from FiberCell Systems Inc.)[8][9][17]
-
Peristaltic pumps
-
Central reservoir with a multi-port cap
-
Diluent reservoir
-
Waste container
-
Silicone and PharMed tubing
-
Syringe pump (for drug administration)
-
Bacterial culture of Neisseria gonorrhoeae
-
Appropriate culture medium (e.g., gonococcal broth)
-
This compound stock solution
-
Sterile syringes and filters
Procedure:
-
System Assembly: Assemble the HFIM circuit as shown in the workflow diagram below. Connect the diluent reservoir, central reservoir, hollow-fiber cartridge, and waste container using sterile tubing and peristaltic pumps.
-
System Sterilization: Autoclave the entire assembled flow path, including the central reservoir and cartridge.
-
Priming the System: Prime the system by pumping sterile culture medium from the diluent reservoir through the circuit to the waste container.
-
Bacterial Inoculation: Inoculate the extra-capillary space of the hollow-fiber cartridge with a prepared suspension of the Neisseria gonorrhoeae strain to achieve a starting density of approximately 10^7 to 10^8 CFU/mL.
-
Equilibration: Allow the system to equilibrate for a specified period before drug administration.
-
Drug Administration: Simulate the desired this compound pharmacokinetic profile by administering the drug into the central reservoir using a computer-controlled syringe pump. The pump rates are calculated to mimic human oral absorption and elimination phases.
-
Sampling: At predetermined time points throughout the experiment (typically over 7 days), collect samples from the central reservoir or the extra-capillary space.
-
Bacterial Quantification: Perform quantitative culture on the collected samples to determine the total bacterial population and the subpopulation of resistant mutants (by plating on agar with and without this compound).
-
Data Analysis: Plot the bacterial density (CFU/mL) over time to generate time-kill curves.
Protocol for this compound Dose-Ranging and Resistance Suppression Studies
This protocol is adapted from studies evaluating this compound against various N. gonorrhoeae strains.[8][11][12]
-
Bacterial Strains: Utilize reference strains such as WHO F (susceptible) and WHO X (extensively drug-resistant), as well as clinical isolates with specific mutations (e.g., SE600/18 with GyrB S467N).
-
Inoculum Preparation: Prepare an inoculum of the selected N. gonorrhoeae strain and adjust the concentration to achieve the target starting density in the HFIM.
-
HFIM Setup: Assemble and sterilize the HFIM as described in the general protocol.
-
This compound Dosing Simulation: Simulate single oral doses of this compound ranging from 0.5 g to 8 g. For some experiments, fractionated doses (e.g., q12h or q8h) can also be simulated.
-
Experiment Duration: Run the experiments for 7 days to allow for the assessment of both bacterial killing and the potential for regrowth of resistant mutants.
-
Sampling and Analysis: Collect samples daily and perform quantitative cultures on both non-selective and selective agar (containing this compound at 2-4x MIC) to enumerate the total and resistant bacterial populations, respectively.
-
Outcome Measures: The primary outcomes are the rate and extent of bacterial killing and the emergence of this compound-resistant mutants. Eradication is typically defined as no bacterial growth detected in the samples.
Protocol for this compound Combination Therapy Studies
This protocol is based on studies investigating the interaction between this compound and doxycycline.[13][15]
-
Bacterial Strains: Use relevant N. gonorrhoeae strains as described above.
-
HFIM Setup: Prepare the HFIM system as per the general protocol.
-
Drug Dosing Simulation:
-
Simulate single oral doses of this compound (e.g., 0.5 g to 4 g).
-
Concurrently, simulate a daily oral dose of 200 mg of doxycycline, administered as 100 mg every 12 hours for 7 days.
-
-
Control Arms: Include control arms with this compound monotherapy, doxycycline monotherapy, and an untreated growth control.
-
Sampling and Analysis: Perform sampling and bacterial quantification as described in the dose-ranging protocol.
-
Outcome Measures: Compare the bacterial killing kinetics in the combination therapy arm with the monotherapy and control arms to assess for synergy, indifference, or antagonism.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits DNA gyrase, preventing DNA replication and leading to bacterial cell death.
Hollow-Fiber Infection Model Experimental Workflow
Caption: Workflow for conducting a this compound study using the hollow-fiber infection model.
Logical Relationship for Dose Selection
Caption: Logical process for determining the optimal this compound dose using the HFIM.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. US FDA accepts New Drug Application for this compound [gardp.org]
- 5. mdpi.com [mdpi.com]
- 6. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 7. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 8. Frontiers | Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 9. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fibercellsystems.com [fibercellsystems.com]
- 11. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model | GARDP [gardp.org]
- 13. Frontiers | Pharmacodynamics of this compound plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model [frontiersin.org]
- 14. Pharmacodynamics of this compound plus doxycycline combination therapy [gardp.org]
- 15. Pharmacodynamics of this compound plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model | GARDP [gardp.org]
- 17. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zoliflodacin Administration in Murine Thigh Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the evaluation of zoliflodacin efficacy in a murine thigh infection model. This model is a standardized in vivo system for the initial assessment of antimicrobial agents in a mammalian system, mimicking human soft tissue infections.[1][2]
Introduction to this compound
This compound is a novel oral antibiotic belonging to the spiropyrimidinetrione class of antibacterial agents.[3][4] It is currently under investigation for the treatment of uncomplicated gonorrhea, caused by the bacterium Neisseria gonorrhoeae, including multi-drug-resistant strains.[3][4][5]
Mechanism of Action
This compound exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[4][6][7] This inhibition occurs at a binding site distinct from that of fluoroquinolones, which also target these enzymes.[4] this compound stabilizes the enzyme-DNA cleaved complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[7][8] This novel mechanism makes it a promising candidate against bacteria that have developed resistance to other antibiotic classes.[3]
Experimental Protocols
The following protocols are based on established neutropenic murine thigh infection models and are adapted for the evaluation of this compound.[1][2][9][10][11]
Murine Thigh Infection Model Workflow
The workflow for the murine thigh infection model involves several key steps from animal preparation to data analysis.
Detailed Methodology
2.2.1 Animal Model
-
Species: Specific pathogen-free female ICR (CD-1) or similar strain mice, 5-6 weeks old, weighing 23-27g.[9][10]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by the institution's Animal Experimentation Ethics Committee.[9]
2.2.2 Immunosuppression (Neutropenic Model)
-
To mimic infection in an immunocompromised host and achieve a robust bacterial growth, render mice neutropenic.[1][2]
-
Administer cyclophosphamide intraperitoneally at two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9][10][11] This should result in neutrophil counts below 100/mm³.[9]
2.2.3 Inoculum Preparation
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, or a relevant Gram-negative pathogen) overnight on an appropriate agar medium.[2][10][11]
-
Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10⁷ CFU/mL.[10][11]
2.2.4 Infection Procedure
-
Anesthetize the neutropenic mice using isoflurane or a similar anesthetic.[9]
-
Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[10][11]
2.2.5 this compound Administration
-
Route of Administration: As this compound is orally bioavailable, administration via oral gavage is appropriate.[3][4] Subcutaneous administration is also a possibility.[9]
-
Dosing: Prepare a range of this compound doses to determine the dose-response relationship. The specific doses will depend on the pathogen's susceptibility (MIC) and the desired pharmacokinetic/pharmacodynamic (PK/PD) parameters to be investigated.
-
Vehicle Control: Administer a vehicle control (the same formulation without this compound) to a separate group of mice.[10]
2.2.6 Endpoint Analysis
-
Time Point: Euthanize mice at a predetermined time point, typically 24 hours after the initiation of treatment.[10]
-
Sample Collection: Aseptically remove the infected thigh, weigh it, and place it in a sterile tube on ice.[10]
-
Homogenization: Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 3 mL).[10]
-
Bacterial Load Quantification:
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[10][11]
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[10][11]
-
Incubate the plates at 37°C for approximately 20-24 hours.[10][11]
-
Count the bacterial colonies and express the results as log₁₀ CFU per gram of thigh tissue.[2][10]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
In Vitro Susceptibility of this compound
This table should present the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains relevant to the thigh infection model.
| Bacterial Strain | Organism | MIC (µg/mL) |
| ATCC 29213 | Staphylococcus aureus | [Insert Value] |
| Clinical Isolate 1 | Escherichia coli | [Insert Value] |
| Clinical Isolate 2 | Klebsiella pneumoniae | [Insert Value] |
| ATCC 49619 | Streptococcus pneumoniae | [Insert Value] |
| WHO F | Neisseria gonorrhoeae | 0.125 |
Note: The MIC for N. gonorrhoeae is provided as an example from existing literature. Values for other organisms should be determined experimentally.
Efficacy of this compound in the Murine Thigh Infection Model
This table summarizes the primary efficacy endpoint: the reduction in bacterial burden in the thigh tissue following treatment.
| Treatment Group | Dose (mg/kg) | N (mice) | Mean Bacterial Load (log₁₀ CFU/g thigh) ± SD | Change from Control (log₁₀ CFU/g) |
| Vehicle Control | 0 | [e.g., 5] | [e.g., 7.5 ± 0.3] | - |
| This compound | [Dose 1] | [e.g., 5] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [e.g., 5] | [Insert Value] | [Insert Value] |
| This compound | [Dose 3] | [e.g., 5] | [Insert Value] | [Insert Value] |
| This compound | [Dose 4] | [e.g., 5] | [Insert Value] | [Insert Value] |
Pharmacokinetic Parameters of this compound in Mice
This table should present the key pharmacokinetic parameters of this compound determined in infected mice.
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | T½ (h) |
| [Dose A] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose B] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose C] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; T½: Half-life.
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
This table correlates the PK/PD indices with the observed efficacy of this compound.
| PK/PD Index | Correlation Coefficient (R²) | Stasis Target | 1-log₁₀ Kill Target | 2-log₁₀ Kill Target |
| %fT > MIC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| fAUC/MIC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| fCmax/MIC | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
%fT > MIC: Percentage of the dosing interval that free drug concentrations are above the MIC; fAUC/MIC: Ratio of the free drug area under the curve to the MIC; fCmax/MIC: Ratio of the maximum free drug concentration to the MIC.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. criver.com [criver.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Trial - Wits RHI [wrhi.ac.za]
- 6. medchemica.com [medchemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. imquestbio.com [imquestbio.com]
Application Notes and Protocols for Measuring Zoliflodacin Activity Against Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory activity of zoliflodacin, a novel spiropyrimidinetrione antibiotic, against bacterial topoisomerase IV. This compound represents a promising new therapy for drug-resistant infections, and understanding its interaction with target enzymes is crucial for further development and mechanistic studies.[1]
This compound is a bactericidal agent that functions by inhibiting bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV.[1][2] It has a unique mode of inhibition, with binding sites in bacterial gyrase that are distinct from those of fluoroquinolones.[1] While DNA gyrase is the primary target of this compound in Neisseria gonorrhoeae, topoisomerase IV is a secondary target.[3][4][5][6] Assessing the activity against both enzymes is essential for a comprehensive understanding of its antibacterial profile and the potential for resistance development.
Mechanism of Action of this compound on Topoisomerase IV
This compound, like fluoroquinolones, stabilizes the cleavage complex formed between topoisomerase IV and DNA.[3][7] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[8] However, this compound's interaction with the enzyme-DNA complex differs from that of fluoroquinolones, suggesting a distinct binding mode.[9] Studies have shown that this compound is a more potent inhibitor of DNA gyrase compared to topoisomerase IV in N. gonorrhoeae.[3][4]
Key Assays for Measuring this compound Activity
Two primary biochemical assays are employed to measure the activity of this compound against topoisomerase IV: the DNA decatenation assay and the DNA cleavage assay.
Topoisomerase IV-Catalyzed DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), a process that is inhibited by effective compounds. The inhibition of this activity is a key indicator of the compound's potency.
Topoisomerase IV-Mediated DNA Cleavage Assay
This assay quantifies the formation of the covalent enzyme-DNA complex that is stabilized by topoisomerase poisons like this compound. An increase in the amount of cleaved DNA indicates that the compound is effectively trapping the enzyme on the DNA.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Neisseria gonorrhoeae topoisomerase IV and, for comparison, DNA gyrase.
| Enzyme Target | Assay Type | Parameter | Value (µM) | Reference |
| N. gonorrhoeae Topoisomerase IV | DNA Decatenation | IC50 | >200 | [4] |
| N. gonorrhoeae DNA Gyrase | DNA Supercoiling | IC50 | ~1.7 | [4] |
| E. coli Topoisomerase IV | DNA Decatenation | IC50 | 30 | [9][10] |
| E. coli DNA Gyrase | DNA Supercoiling | IC50 | 9 | [9][10] |
Note: IC50 is the concentration of the drug required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Protocol 1: Topoisomerase IV-Catalyzed DNA Decatenation Assay
This protocol is adapted from previously published methods.[3][4]
Materials:
-
N. gonorrhoeae topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA)
-
This compound
-
Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM KGlu, 10 mM Mg(OAc)₂, 25 mM NaCl
-
ATP solution (100 mM)
-
Stop Solution/Loading Dye: 0.77% SDS, 77.5 mM EDTA, 60% sucrose, 10 mM Tris-HCl (pH 7.9), 0.5% bromophenol blue, 0.5% xylene cyanol FF
-
1% Agarose gel in 1X TBE buffer (100 mM Tris-borate pH 8.3, 2 mM EDTA)
-
Ethidium bromide staining solution (1 µg/mL)
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL.
-
To each reaction tube, add the assay buffer, 5 nM kDNA, and varying concentrations of this compound.
-
Initiate the reaction by adding 20 nM of N. gonorrhoeae topoisomerase IV and 1 mM ATP.
-
Incubate the reactions at 37°C for 20 minutes.
-
Stop the reactions by adding 3 µL of the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated and catenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Topoisomerase IV Decatenation Assay Workflow
Protocol 2: Topoisomerase IV-Mediated DNA Cleavage Assay
This protocol assesses the ability of this compound to stabilize the covalent complex between topoisomerase IV and DNA.
Materials:
-
N. gonorrhoeae topoisomerase IV enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
DNA Cleavage Buffer: 50 mM Tris-HCl (pH 7.5), 175 mM KGlu, 5 mM MgCl₂, 50 µg/mL BSA
-
Proteinase K solution
-
SDS solution (10%)
-
Loading Dye
-
1% Agarose gel in 1X TBE buffer with ethidium bromide
Procedure:
-
Prepare reaction mixtures containing DNA cleavage buffer, 50 nM pBR322 plasmid DNA, and varying concentrations of this compound.
-
Add 500 nM of N. gonorrhoeae topoisomerase IV to initiate the reaction.
-
Incubate at 37°C for 10 minutes to allow the cleavage/ligation equilibrium to be reached.
-
Stop the reaction by adding SDS to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/mL.
-
Incubate at 45°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis.
-
Visualize the DNA bands under UV light. The amount of linear DNA corresponds to the level of double-stranded DNA cleavage.
-
Quantify the percentage of linear DNA to determine the extent of DNA cleavage induced by this compound.
DNA Cleavage Assay Workflow
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of action of this compound on bacterial type II topoisomerases.
Mechanism of this compound Action
These protocols and notes should serve as a comprehensive guide for researchers investigating the activity of this compound against topoisomerase IV. The provided methodologies can be adapted for high-throughput screening and detailed mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemica.com [medchemica.com]
- 10. biorxiv.org [biorxiv.org]
Zoliflodacin: A Potent Tool for Investigating Gyrase B Inhibition
Application Notes and Protocols for Researchers
Introduction
Zoliflodacin is a novel spiropyrimidinetrione antibiotic that has garnered significant attention for its unique mechanism of action targeting bacterial type II topoisomerases, specifically the GyrB subunit of DNA gyrase and, to a lesser extent, the ParE subunit of topoisomerase IV.[1][2][3] Unlike fluoroquinolones, which bind to the GyrA subunit, this compound's distinct binding site on GyrB makes it a valuable tool for studying gyrase inhibition, particularly in the context of antibiotic resistance.[1][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a tool compound for studying Gyrase B inhibition. We present summarized quantitative data, detailed experimental protocols for key assays, and visualizations to facilitate a deeper understanding of its application.
Mechanism of Action
This compound inhibits bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][4] By binding to the ATPase domain of the GyrB subunit, this compound competitively inhibits ATP hydrolysis, a critical step in the supercoiling reaction.[4][5] This inhibition leads to the accumulation of double-strand DNA breaks, triggering the bacterial SOS response and ultimately leading to cell death.[5] The unique binding site of this compound, distinct from that of fluoroquinolones, allows it to bypass existing resistance mechanisms that target the GyrA subunit.[1][3]
digraph "Zoliflodacin_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GyrB [label="Gyrase B Subunit\n(ATPase Domain)"];
GyrA [label="Gyrase A Subunit"];
DNA_Gyrase [label="DNA Gyrase Complex\n(GyrA2B2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
ATP [label="ATP"];
ADP_Pi [label="ADP + Pi"];
Relaxed_DNA [label="Relaxed DNA"];
Supercoiled_DNA [label="Supercoiled DNA"];
DSB [label="Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SOS_Response [label="SOS Response"];
Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> GyrB [label="Binds to"];
GyrB -> DNA_Gyrase;
GyrA -> DNA_Gyrase;
ATP -> DNA_Gyrase [label="Binds to"];
DNA_Gyrase -> ADP_Pi [label="Hydrolysis"];
Relaxed_DNA -> DNA_Gyrase [label="Substrate"];
DNA_Gyrase -> Supercoiled_DNA [label="Supercoiling"];
this compound -> DNA_Gyrase [label="Inhibits ATPase Activity", style=dashed, color="#EA4335"];
DNA_Gyrase -> DSB [label="Leads to", style=dashed, color="#EA4335"];
DSB -> SOS_Response [label="Induces"];
SOS_Response -> Cell_Death;
}
Caption: General workflow for in vitro characterization of this compound.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA Gyrase (e.g., from E. coli or N. gonorrhoeae)
-
Relaxed pBR322 DNA (substrate)
-
5x Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[6]
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol[6]
-
Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue[7]
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in 1x TAE or TBE buffer containing ethidium bromide (0.5 µg/mL)
Protocol:
-
On ice, prepare a reaction mix containing 5x Gyrase Assay Buffer, relaxed pBR322 DNA (final concentration ~5 nM), and sterile water.[8]
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the tubes.
-
Add purified DNA gyrase (final concentration ~15-25 nM) to all tubes except the negative control (no enzyme).[8]
-
Initiate the reaction by adding ATP to a final concentration of 1.5 mM.[8] The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.[9]
-
Stop the reaction by adding Stop Buffer/Loading Dye and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the IC50 value of this compound.
Gyrase B ATPase Activity Assay
This assay measures the inhibition of the ATPase activity of the GyrB subunit, which is essential for gyrase function. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.[6]
Materials:
-
Purified DNA Gyrase
-
Linearized pBR322 DNA (stimulates ATPase activity)
-
5x ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM EDTA, 25 mM MgCl₂, 25 mM DTT, 50% (w/v) glycerol[6]
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH
-
ATP
-
This compound stock solution (in DMSO)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mix in a 96-well plate containing 5x ATPase Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH.[6]
-
Add varying concentrations of this compound or DMSO to the wells.
-
Add purified DNA gyrase to all wells except the negative control.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C or 37°C.[6]
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the inhibitory effect of this compound on the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Purified Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
5x Topoisomerase IV Assay Buffer: 250 mM Tris-HCl (pH 7.5), 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin[7]
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel in 1x TAE or TBE buffer containing ethidium bromide
Protocol:
-
Prepare a reaction mix containing 5x Topoisomerase IV Assay Buffer, kDNA (final concentration ~200 ng per reaction), and sterile water.[7]
-
Aliquot the mix into tubes and add varying concentrations of this compound or DMSO.
-
Add purified topoisomerase IV to all tubes except the negative control.
-
Incubate at 37°C for 30 minutes.[7]
-
Stop the reaction and process the samples as described in the supercoiling assay (Protocol 1, steps 7-9).
-
Load the samples onto a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well.
-
Visualize and quantify the bands to determine the IC50 value.
DNA Cleavage Assay
This assay determines if this compound stabilizes the covalent complex between DNA gyrase and DNA, leading to an accumulation of DNA cleavage products.
Materials:
-
Purified DNA Gyrase
-
Supercoiled pBR322 DNA
-
5x Gyrase Assay Buffer (without ATP)
-
This compound stock solution (in DMSO)
-
0.2% SDS
-
Proteinase K (10 mg/mL)
-
Stop Buffer/Loading Dye
-
1% Agarose gel in 1x TAE or TBE buffer containing ethidium bromide
Protocol:
-
Prepare a reaction mix with 5x Gyrase Assay Buffer (lacking ATP) and supercoiled pBR322 DNA.[10][11]
-
Aliquot the mix and add varying concentrations of this compound or DMSO.
-
Add purified DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.[11]
-
Add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL to trap the cleavage complex and digest the protein.[11]
-
Incubate for another 30 minutes at 37°C.[11]
-
Add Stop Buffer/Loading Dye and load the samples onto a 1% agarose gel.
-
Run the gel and visualize the bands. An increase in the linear form of the plasmid indicates DNA cleavage.
-
Quantify the amount of linear DNA to assess the cleavage-inducing activity of this compound.
Signaling Pathway: SOS Response to Gyrase Inhibition
Inhibition of DNA gyrase by this compound leads to the formation of double-strand breaks in the bacterial chromosome. These breaks are recognized by the RecBCD protein complex, which initiates the SOS response, a global response to DNA damage in bacteria.
```dot
digraph "SOS_Response_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DNA_Gyrase [label="DNA Gyrase"];
DSB [label="Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RecBCD [label="RecBCD Complex"];
ssDNA [label="Single-Stranded DNA\n(ssDNA)"];
RecA [label="RecA Protein"];
RecA_Filament [label="RecA Nucleoprotein\nFilament (RecA*)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
LexA [label="LexA Repressor"];
SOS_Genes [label="SOS Regulon\n(e.g., sulA, uvrA)"];
Cell_Division_Inhibition [label="Cell Division Inhibition"];
DNA_Repair [label="DNA Repair"];
This compound -> DNA_Gyrase [label="Inhibits"];
DNA_Gyrase -> DSB [label="Leads to"];
DSB -> RecBCD [label="Recognized by"];
RecBCD -> ssDNA [label="Generates"];
ssDNA -> RecA [label="Binds to"];
RecA -> RecA_Filament [label="Forms"];
LexA -> SOS_Genes [label="Represses", style=dashed, color="#EA4335"];
RecA_Filament -> LexA [label="Induces Autocleavage", style=dashed, color="#34A853"];
SOS_Genes -> Cell_Division_Inhibition [label="Expression leads to"];
SOS_Genes -> DNA_Repair [label="Expression leads to"];
}
References
- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. topogen.com [topogen.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
Application Notes and Protocols: In Vitro Evaluation of Zoliflodacin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro activity of zoliflodacin when used in combination with other antibiotics against Neisseria gonorrhoeae. Detailed protocols for checkerboard and time-kill assays are included to facilitate the replication and further investigation of these antimicrobial combinations.
Introduction
This compound is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, specifically the GyrB subunit of DNA gyrase.[1][2] It is being developed as an oral treatment for uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae.[1][3][4] The use of combination therapy is a key strategy to enhance efficacy, prevent the emergence of resistance, and broaden the spectrum of activity. This document outlines the in vitro interactions of this compound with various antibiotics and provides standardized protocols for their assessment.
Data Summary of this compound Combination Studies
In vitro studies have primarily focused on the interaction of this compound with antibiotics relevant to the treatment of sexually transmitted infections. The outcomes of these combination studies, primarily conducted using checkerboard and time-kill assays, are summarized below.
Table 1: Summary of In Vitro Interactions of this compound with Other Antibiotics against Neisseria gonorrhoeae
| Combination Antibiotic | Method | Observed Interaction | Reference |
| Ceftriaxone | Time-Kill Assay | Increased rate of cell killing | [5][6] |
| Gentamicin | Time-Kill Assay | Increased rate of cell killing | [5][6] |
| Tetracycline | Time-Kill Assay | Decreased rate of this compound growth inhibition | [5][6][7] |
| Cethromycin | Time-Kill Assay | Decreased rate of this compound growth inhibition | [5][6][7] |
| Spectinomycin | Checkerboard Assay | Indifference | [3] |
| Sitafloxacin | Checkerboard Assay | Indifference | [3] |
| Ciprofloxacin | Checkerboard Assay | Synergism (against resistant mutants) | [3] |
| Doxycycline | Hollow-Fiber Infection Model | High efficacy in killing and suppression of resistance | [8] |
Table 2: Impact of Combination Therapy on this compound Resistance
| Combination Antibiotic | Observation | Reference |
| Ceftriaxone, Spectinomycin, Gentamicin, Tetracycline, Cethromycin, Sitafloxacin | Reduced frequency of induced/selected this compound resistance mutations | [5][6][7] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (e.g., N. gonorrhoeae) standardized to 0.5 McFarland
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of this compound and the second antibiotic
-
Multichannel pipette
Procedure:
-
Prepare serial twofold dilutions of this compound (Drug A) and the combination antibiotic (Drug B) in the growth medium.
-
Dispense 50 µL of the growth medium into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of Drug A to the first column and serially dilute it down the columns.
-
Add 50 µL of the highest concentration of Drug B to the first row and serially dilute it across the rows. This creates a matrix of decreasing concentrations of both drugs.
-
Prepare the bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in the growth medium.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include control wells with no antibiotics, each antibiotic alone, and no bacteria (sterility control).
-
Incubate the plates at 35-37°C in a CO2-enriched atmosphere (for N. gonorrhoeae) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity or by measuring optical density.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To assess the rate of bacterial killing by this compound alone and in combination with another antibiotic.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium
-
This compound and the second antibiotic at desired concentrations (e.g., at or above the MIC)
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Prepare a bacterial suspension in the logarithmic phase of growth and adjust the turbidity to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Set up test tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone
-
Second antibiotic alone
-
This compound in combination with the second antibiotic
-
-
Add the appropriate concentrations of the antibiotics to the respective tubes.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Incubate the plates until colonies are visible and then count the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
Visualizations
Caption: Workflow for the checkerboard assay.
Caption: Workflow for the time-kill assay.
Caption: Mechanism of action of this compound.
References
- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 2. medchemica.com [medchemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea [gardp.org]
- 5. O06.2 In vitro combination testing and selection of resistance to this compound combined with six antimicrobials for N. gonorrhoeae | Sexually Transmitted Infections [sti.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antimicrobial combination testing of and evolution of resistance to the first-in-class spiropyrimidinetrione this compound combined with six therapeutically relevant antimicrobials for Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacodynamics of this compound plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model [frontiersin.org]
Troubleshooting & Optimization
Zoliflodacin Solubility: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of zoliflodacin. This compound, a first-in-class spiropyrimidinetrione antibiotic, presents solubility challenges that can impact in vitro and in vivo studies. This resource offers practical guidance and potential solutions to overcome these issues.
Troubleshooting Guides & FAQs
I. Basic Solubility & Stock Solution Preparation
Question 1: What are the known solubility characteristics of this compound?
Answer: this compound is a poorly water-soluble drug with an estimated aqueous solubility of approximately 0.6 g/L.[1] However, it exhibits good solubility in organic solvents.
Data on this compound Solubility in Organic Solvents:
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[2] | One supplier suggests a higher solubility of 135 mg/mL with sonication recommended for dissolution. |
| Ethanol | ~25 mg/mL[2] | - |
Question 2: I'm having trouble dissolving this compound powder. What is the recommended procedure for preparing a stock solution?
Answer: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like DMSO.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant container.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Dissolution: To facilitate dissolution, vortex the mixture. If the compound does not readily dissolve, sonication in a water bath can be applied. Gentle warming (e.g., to 37°C) may also aid dissolution, but care should be taken to avoid degradation.
-
Sterilization (for cell-based assays): For cell culture applications, stock solutions in 100% DMSO are generally considered self-sterilizing. Filtration of a DMSO stock solution is often not recommended due to the potential for the compound to bind to the filter membrane.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Purging the vial with an inert gas like nitrogen or argon before sealing can help prevent degradation.[2]
Question 3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds dissolved in organic solvents. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous solution. Instead, perform one or more intermediate dilutions in your aqueous buffer or medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity in cell-based assays.
-
Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Temperature: Pre-warming the aqueous medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
Workflow for Diluting this compound Stock Solution:
Caption: Dilution workflow to minimize precipitation.
II. Aqueous Solubility and pH Dependence
Question 4: How does the aqueous solubility of this compound change with pH?
Logical Relationship of pH and this compound Solubility:
Caption: Effect of decreasing pH on this compound solubility.
Question 5: What is the solubility of this compound in Phosphate Buffered Saline (PBS)?
Answer: Specific quantitative data for the solubility of this compound in PBS is not publicly available. Given its low intrinsic aqueous solubility, the solubility in PBS is expected to be low. For experimental purposes, it is recommended to determine the solubility empirically under your specific conditions.
III. Formulation Strategies for Enhanced Solubility
Question 6: What formulation strategies have been used to improve the oral bioavailability of this compound?
Answer: Clinical trial documentation indicates that the formulation of this compound for oral administration has evolved, suggesting a focus on enhancing its solubility and bioavailability. The progression was from a simple "powder for oral suspension" in early trials to a more advanced "spray-dried formulation of this compound (granules for oral suspension)" in later-stage trials.[3][4] This strongly suggests the use of amorphous solid dispersion (ASD) technology. One patent also mentions the possibility of providing this compound in the form of an ASD.[5]
Question 7: Can you provide more details on using amorphous solid dispersion (ASD) to improve this compound's solubility?
Answer: Amorphous solid dispersion is a common and effective technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs. In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher free energy and thus greater apparent solubility than the stable crystalline form.
While the specific polymer and drug loading for the this compound clinical formulation are not publicly disclosed, common polymers used for ASDs include:
-
Polyvinylpyrrolidone (PVP)
-
Polyvinylpyrrolidone-vinyl acetate copolymers (PVP/VA)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
Experimental Protocol: General Steps for Preparing an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve both this compound and a suitable polymer in a common volatile solvent or solvent mixture.
-
Spray Drying: The solution is pumped through a nozzle into a drying chamber where it is atomized into fine droplets. A hot drying gas (e.g., nitrogen) rapidly evaporates the solvent, leaving behind solid particles of the drug dispersed in the polymer.
-
Powder Collection: The resulting powder is collected, typically using a cyclone separator.
-
Secondary Drying: The collected powder is further dried under vacuum to remove any residual solvent.
Workflow for Amorphous Solid Dispersion Preparation:
Caption: General workflow for ASD preparation by spray drying.
Question 8: Are there other potential strategies to enhance this compound's solubility?
Answer: Besides ASD, other established techniques for improving the solubility of poorly soluble drugs could be explored for this compound:
-
Co-crystals: Forming a crystalline solid composed of this compound and a benign co-former can alter the crystal lattice and improve solubility and dissolution rate.
-
Prodrugs: A prodrug is a chemically modified, often more soluble, version of the active drug that is converted to the active form in the body. For this compound, a polar moiety could be attached to a suitable functional group to increase aqueous solubility.
Signaling Pathway for Prodrug Activation:
Caption: Prodrug activation pathway.
IV. Analytical Methods
Question 9: What analytical methods can be used to determine the solubility of this compound?
Answer: The choice of analytical method depends on the required throughput and the nature of the experiment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate quantification of this compound in solution. A validated HPLC method with UV detection is suitable. This compound has UV absorbance maxima at approximately 250 nm and 316 nm.[2]
-
UV-Vis Spectrophotometry: For higher throughput screening, UV-Vis spectrophotometry in a 96-well plate format can be used, provided there are no interfering excipients that absorb at the same wavelength as this compound.
Experimental Protocol: General Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. Use a filter that does not bind the drug.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of this compound using a validated analytical method like HPLC-UV.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Effect of food on the pharmacokinetics of this compound granules for oral suspension: Phase I open‐label randomized cross‐over study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Zoliflodacin Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zoliflodacin dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class spiropyrimidinetrione antibiotic.[1] It functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase, which is essential for bacterial DNA replication.[2][3] This unique mechanism of action allows it to be effective against strains of Neisseria gonorrhoeae that are resistant to other antibiotics, with no observed cross-resistance.[4][5]
Q2: What is the primary bacterial species targeted by this compound in vitro?
A2: The primary target for this compound is Neisseria gonorrhoeae, the causative agent of gonorrhea.[2][4] It has demonstrated potent in vitro activity against both multidrug-resistant and susceptible strains of this bacterium.[6][7] this compound has also shown activity against other Gram-positive and fastidious Gram-negative bacteria.[2]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against Neisseria gonorrhoeae?
A3: In vitro susceptibility testing has consistently demonstrated this compound's high activity against N. gonorrhoeae. The MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) are generally low, indicating potent antibacterial action. A summary of reported MIC values from various studies is provided in the table below.
Data Presentation: In Vitro Susceptibility of Neisseria gonorrhoeae to this compound
| Study Region/Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Thailand and South Africa | 0.004 - 0.25 | 0.064 | 0.125 | [8] |
| Nanjing, China (2014-2018) | ≤0.002 - 0.25 | 0.06 | 0.125 | [9] |
| 8 WHO EGASP Countries (2021-2024) | 0.001 - 1 | 0.032 | 0.064 | [10] |
| Global Phase 3 Trial | ≤0.008 - 0.5 | - | - | [11] |
| US Participants in Phase 3 Trial | ≤0.008 - 0.25 | 0.06 | 0.12 | [6] |
| Korea | ≤0.015 - 0.12 | 0.03 | 0.06 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method)
This protocol is based on the agar dilution technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for Neisseria gonorrhoeae susceptibility testing.[12]
-
Media Preparation: Prepare appropriate agar plates (e.g., GC agar with supplements) containing serial twofold dilutions of this compound. A drug-free plate should be included as a growth control.
-
Inoculum Preparation: Culture N. gonorrhoeae isolates on a non-selective medium for 18-24 hours. Prepare a bacterial suspension in a suitable broth or saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the prepared agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium (e.g., Mueller-Hinton broth supplemented for fastidious organisms).
-
Drug Concentration Setup: Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL. Incubate all tubes under appropriate conditions.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Studies have shown that this compound exhibits rapid in vitro bacterial killing.[1]
Mandatory Visualizations
References
- 1. O06.2 In vitro combination testing and selection of resistance to this compound combined with six antimicrobials for N. gonorrhoeae | Sexually Transmitted Infections [sti.bmj.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US FDA accepts New Drug Application for this compound [gardp.org]
- 5. annlabmed.org [annlabmed.org]
- 6. P-1103. In Vitro Activity of this compound Against Baseline Neisseria gonorrhoeae Isolates from US Participants in a Global Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GARDP to present positive phase 3 trial results for this compound at ESCMID Global 2024 | GARDP [gardp.org]
- 8. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. High susceptibility to the novel antimicrobial this compound among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gardp.org [gardp.org]
- 12. journals.asm.org [journals.asm.org]
Zoliflodacin Time-Kill Curve Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoliflodacin time-kill curve assays. The information is presented in a direct question-and-answer format to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class spiropyrimidinetrione antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase.[1][3] By binding to the GyrB subunit of DNA gyrase, this compound prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately inhibiting bacterial DNA replication and cell division.[4][5] This mechanism is distinct from that of fluoroquinolones, which also target DNA gyrase but at a different site.[3]
Q2: What is a time-kill curve assay and what is its purpose in studying this compound?
A time-kill curve assay is a laboratory procedure used to determine the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent against a specific microorganism over time.[6][7][8] For this compound, these assays are crucial for understanding its pharmacodynamics, including how quickly it kills bacteria like Neisseria gonorrhoeae and the concentrations required to achieve a significant reduction in bacterial viability.[1][6] The results are typically plotted as the logarithm of the number of colony-forming units per milliliter (log CFU/mL) versus time.[7]
Q3: What are the expected outcomes of a this compound time-kill assay against susceptible bacteria?
Against susceptible strains of bacteria such as Neisseria gonorrhoeae, this compound is expected to exhibit concentration-dependent bactericidal activity.[6] A successful assay will show a significant decrease in the log CFU/mL of the bacterial culture over the incubation period, typically a reduction of ≥3 log10, which is equivalent to 99.9% killing, is considered bactericidal.[6][8]
Troubleshooting Guide
Problem 1: No significant reduction in bacterial count is observed, even at high concentrations of this compound.
-
Question: Why is my this compound time-kill assay not showing a bactericidal effect?
-
Possible Causes & Solutions:
-
Bacterial Resistance: The bacterial strain may have inherent or acquired resistance to this compound. This can be due to mutations in the gyrB gene, the target of this compound.[9] For instance, the S467N substitution in GyrB has been shown to predispose N. gonorrhoeae to the development of resistance.[9][10]
-
Solution: Confirm the identity and susceptibility of your bacterial strain using a standardized method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) before performing the time-kill assay. Sequence the gyrB gene to check for known resistance mutations.
-
-
Incorrect Drug Concentration: Errors in the preparation of this compound stock solutions or dilutions can lead to lower-than-expected concentrations in the assay.
-
Solution: Double-check all calculations and ensure the stock solution is properly dissolved and stored. It is advisable to prepare fresh dilutions for each experiment.
-
-
High Initial Inoculum: An excessively high starting bacterial density can overwhelm the antimicrobial effect of the drug.
-
Solution: Standardize the initial inoculum to approximately 5 x 10^5 CFU/mL as recommended by CLSI guidelines for susceptibility testing.
-
-
Problem 2: Initial killing is observed, followed by bacterial regrowth at later time points.
-
Question: Why am I seeing bacterial regrowth in my this compound time-kill curve after an initial decline?
-
Possible Causes & Solutions:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to completely eradicate the bacterial population, allowing for the selection and proliferation of resistant subpopulations. Studies have shown that lower doses of this compound can fail to eradicate N. gonorrhoeae and lead to the selection of resistant mutants.[1][3][11]
-
Solution: Test a range of this compound concentrations, including multiples of the MIC (e.g., 2x, 4x, 8x MIC), to determine the optimal concentration for sustained bactericidal activity.
-
-
Drug Degradation: this compound may degrade over the course of a long incubation period, leading to a decrease in its effective concentration.
-
Solution: If extended time points are necessary, consider a model that replenishes the drug, such as a hollow fiber infection model, or perform the assay in a medium that ensures the stability of this compound.
-
-
Emergence of Resistance: The initial killing phase may eliminate the susceptible population, while a small number of resistant mutants survive and multiply.
-
Solution: At the end of the experiment, plate the regrown bacteria on agar containing this compound to confirm resistance. Characterize any resistant isolates to understand the mechanism of resistance.
-
-
Problem 3: High variability between replicate experiments.
-
Question: My replicate time-kill curves for this compound are not consistent. What could be the cause?
-
Possible Causes & Solutions:
-
Inconsistent Inoculum Preparation: Variations in the starting bacterial density between replicates will lead to different killing kinetics.
-
Solution: Carefully standardize the inoculum preparation. Ensure thorough mixing of the bacterial culture before aliquoting.
-
-
Pipetting Errors: Inaccurate pipetting of the antibiotic, bacterial culture, or samples for plating will introduce significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using positive displacement pipettes.
-
-
Inadequate Mixing: If the antibiotic is not evenly distributed throughout the culture, some bacteria will be exposed to lower concentrations.
-
Solution: Ensure thorough but gentle mixing after the addition of this compound and before taking each sample.
-
-
Problem 4: A paradoxical effect is observed, with less killing at higher concentrations of this compound.
-
Question: I am observing a paradoxical effect where higher concentrations of this compound are less effective than lower concentrations. Is this expected?
-
Possible Causes & Solutions:
-
The "Eagle Effect": The paradoxical effect, or Eagle effect, has been described for some bactericidal antibiotics, where their efficacy decreases at very high concentrations.[12] While not extensively documented for this compound, it is a possibility.
-
Solution: This is a complex phenomenon. If suspected, it's important to test a wide range of concentrations to fully characterize the dose-response curve. The clinical relevance of an in vitro paradoxical effect is often unclear.[12]
-
-
Data Presentation
This compound MIC Distribution for Neisseria gonorrhoeae
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Global Isolates | 0.06 | 0.125 | ≤0.008 - 0.5 |
| US Isolates | 0.06 | 0.12 | ≤0.008 - 0.25 |
Data compiled from recent surveillance studies.
Outcomes of Simulated this compound Dosing in a Hollow Fiber Infection Model against N. gonorrhoeae
| Simulated Oral Dose | Outcome for Wild-Type Strains | Outcome for Strains with GyrB S467N Mutation |
| 0.5 g | Failure to eradicate, regrowth observed | Failure to eradicate, resistance selected |
| 1.0 g | Failure in some experiments, regrowth | Failure to eradicate, resistance selected |
| 2.0 g | Successful eradication | Failure to eradicate, resistance selected |
| 3.0 g | Successful eradication | Successful eradication |
| 4.0 g | Successful eradication | Successful eradication |
This table summarizes findings from in vitro pharmacodynamic models and highlights the importance of adequate dosing to prevent resistance.[9][10][11]
Experimental Protocols
Protocol for this compound Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator. For N. gonorrhoeae, incubation should be in a CO2-enriched atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol for this compound Time-Kill Curve Assay
-
Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute in pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: In sterile tubes or flasks, add the prepared bacterial inoculum. Add this compound at the desired concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control tube without any antibiotic.
-
Incubation: Incubate the tubes at 35-37°C with shaking (for broth cultures) for the duration of the experiment (e.g., 24 hours).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto suitable agar plates (e.g., Mueller-Hinton agar).
-
Incubation of Plates: Incubate the plates at 35-37°C for 18-24 hours (or longer, depending on the organism's growth rate).
-
Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a time-kill curve assay.
Caption: Troubleshooting logic for this compound time-kill assays.
References
- 1. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US FDA accepts New Drug Application for this compound [gardp.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of this compound plus doxycycline combination therapy against Neisseria gonorrhoeae in a gonococcal hollow-fiber infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for this compound Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model | GARDP [gardp.org]
- 12. Paradoxical effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low efficacy of Zoliflodacin in pharyngeal gonorrhea models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Zoliflodacin in pharyngeal gonorrhea models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Neisseria gonorrhoeae?
This compound is a novel oral antibiotic belonging to the spiropyrimidinetrione class.[1][2] Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit), which is essential for bacterial DNA replication.[1][3] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, meaning there is no cross-resistance.[3] By inhibiting DNA gyrase, this compound leads to an accumulation of double-strand DNA cleavages, ultimately resulting in bacterial cell death.[3]
Q2: Why is the efficacy of this compound lower in pharyngeal gonorrhea compared to urogenital and rectal infections?
Clinical trial data has consistently shown lower microbiological cure rates for this compound in treating pharyngeal gonorrhea compared to urogenital and rectal sites.[4][5][6] While the exact reasons are still under investigation, potential contributing factors include:
-
Pharmacokinetics: The concentration of this compound in the pharyngeal tissue may not reach sufficient levels to effectively eradicate N. gonorrhoeae. The pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug at this specific anatomical site are a critical area of ongoing research.[7]
-
Distinct Pharyngeal Environment: The pharynx has a different microbiological environment and immune response compared to the urogenital and rectal tracts. These local factors could influence the drug's activity.
-
Bacterial Load and Biofilms: The bacterial load in the pharynx might be different, and the potential for biofilm formation could contribute to reduced antibiotic susceptibility.
-
Host Factors: Anatomical and environmental factors in the pharynx may influence resistance to gonococcal infection and the efficacy of antimicrobial agents.[8]
Q3: What are the known resistance mechanisms of Neisseria gonorrhoeae to this compound?
While this compound demonstrates a low frequency of spontaneous resistance, mutations in the target gene, gyrB, have been identified as a primary mechanism of resistance.[9] Overexpression of the MtrC-MtrD-MtrE efflux pump can also contribute to increased minimum inhibitory concentrations (MICs) of this compound.[9] Importantly, mutations in gyrA or parC that confer resistance to fluoroquinolones do not significantly affect this compound's activity.[10]
Troubleshooting Guide
Problem: Consistently observing low cure rates or high bacterial survival in our pharyngeal gonorrhea animal model after this compound treatment.
Possible Cause 1: Suboptimal Drug Exposure in the Pharyngeal Tissue
-
Troubleshooting Steps:
-
Verify Drug Administration: Ensure accurate and consistent dosing of this compound. For oral administration, confirm complete ingestion.
-
Pharmacokinetic Analysis: If possible, measure this compound concentrations in plasma and, ideally, in pharyngeal tissue samples at various time points post-administration to determine if therapeutic levels are being achieved and sustained.
-
Dose-Ranging Studies: Conduct a dose-escalation study to determine if higher doses of this compound improve efficacy in the pharyngeal model.
-
Possible Cause 2: Inherent Limitations of the Animal Model
-
Troubleshooting Steps:
-
Model Validation: Critically evaluate the animal model's ability to mimic human pharyngeal gonorrhea. Research on suitable animal models for pharyngeal gonorrhea is limited, and this is a known research gap.[11]
-
Pathology Assessment: Perform histopathological analysis of the pharyngeal tissue to confirm the presence of infection and assess the extent of inflammation and bacterial colonization.
-
Alternative Models: Consider exploring in vitro models, such as those using primary human pharyngeal epithelial cells or 3D tissue models, to supplement in vivo data.[12][13]
-
Possible Cause 3: Emergence of this compound Resistance
-
Troubleshooting Steps:
-
Isolate and Test Post-Treatment Bacteria: Recover N. gonorrhoeae isolates from treated animals that fail to clear the infection.
-
MIC Testing: Determine the MIC of this compound for the recovered isolates and compare it to the pre-treatment strain.
-
Genetic Analysis: Sequence the gyrB gene of the recovered isolates to identify potential resistance-conferring mutations.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Infection Site | This compound Dose | Microbiological Cure Rate | Reference |
| Urogenital | 2g | 96% - 98% | [6][9] |
| Urogenital | 3g | 96% - 100% | [6][9] |
| Rectal | 2g | 100% | [6] |
| Rectal | 3g | 100% | [6] |
| Pharyngeal | 2g | 50% - 67% | [5][6][9] |
| Pharyngeal | 3g | 78% - 82% | [5][6][9] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against N. gonorrhoeae
| Isolate Type | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| European Isolates (2012-2014) | 0.064 | 0.125 | ≤0.002 - 0.25 | [10] |
| EU/EEA Isolates (2018) | 0.125 | 0.125 | ≤0.004 - 0.5 | [10] |
| US Phase 3 Trial Isolates | 0.06 | 0.12 | ≤0.008 - 0.25 | [14] |
| Ciprofloxacin-Resistant Isolates | - | - | ≤0.002 - 0.25 | [15] |
Experimental Protocols
Protocol 1: General Murine Model for Pharyngeal Gonorrhea (Adapted from Cervicovaginal Infection Models)
Note: The development of a validated and standardized animal model for pharyngeal gonorrhea remains a significant research challenge. This protocol is a suggested starting point based on existing models for other anatomical sites and should be optimized.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Hormone Treatment: To promote susceptibility to N. gonorrhoeae infection, administer 17β-estradiol subcutaneously 2 days before, on the day of, and 2 days after inoculation.
-
Antibiotic Pre-treatment: To reduce commensal pharyngeal flora, provide water containing vancomycin and streptomycin for 2 days prior to inoculation.
-
Bacterial Inoculation:
-
Culture N. gonorrhoeae on GC agar plates.
-
Prepare a bacterial suspension in a suitable buffer (e.g., PBS with gelatin).
-
Under light anesthesia, gently inoculate a defined volume (e.g., 10-20 µL) of the bacterial suspension into the oropharynx of the mouse.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle.
-
Administer the desired dose of this compound orally via gavage at a specified time point post-infection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of distress.
-
At selected time points post-treatment, euthanize the animals.
-
Collect pharyngeal swabs or tissue for bacterial enumeration (CFU counting) and/or molecular analysis.
-
Visualizations
Caption: Mechanism of action of this compound against N. gonorrhoeae.
Caption: Experimental workflow for a murine pharyngeal gonorrhea model.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. eatg.org [eatg.org]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-Dose this compound (ETX0914) for Treatment of Urogenital Gonorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vertebrate and Invertebrate Animal and New In Vitro Models for Studying Neisseria Biology [mdpi.com]
- 9. Frontiers | Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Tissue Models for Neisseria gonorrhoeae Research—From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
Zoliflodacin Resistance Mutation Selection In Vitro: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro selection of zoliflodacin resistance mutations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro zolifodacin resistance selection experiments.
| Question | Answer & Troubleshooting Steps |
| Why am I not selecting any this compound-resistant mutants? | 1. Inappropriate this compound Concentration: The selective concentration may be too high, killing all cells, including potential mutants. Conversely, a concentration that is too low may not provide sufficient selective pressure. Troubleshooting: - Use a range of this compound concentrations, typically from the Minimum Inhibitory Concentration (MIC) to 4-8x MIC. - Perform a pilot experiment with a wider range of concentrations to determine the optimal selective pressure.[1] 2. Low Inoculum Density: The number of bacteria plated may be insufficient to detect rare spontaneous mutations. The frequency of resistance to this compound is known to be low.[2][3] Troubleshooting: - Increase the inoculum density to at least 10^8 - 10^9 colony-forming units (CFU)/plate. 3. Inadequate Incubation Time: Resistant mutants may have a slower growth rate than the wild-type strain and may require a longer incubation period to form visible colonies. Troubleshooting: - Extend the incubation period of the selective plates, checking for new colonies daily for up to 72 hours or longer. |
| My MIC results for this compound are inconsistent. What could be the cause? | 1. Inoculum Preparation: Variation in the density of the bacterial inoculum is a common source of inconsistent MIC results. Troubleshooting: - Ensure the inoculum is standardized to a 0.5 McFarland standard. - Prepare fresh inoculum for each experiment from an overnight culture. 2. This compound Stock Solution Issues: Degradation or inaccurate concentration of the this compound stock solution can lead to variability. Troubleshooting: - Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. - Verify the concentration of the stock solution. 3. Media and Incubation Conditions: Variations in media composition, pH, or incubation conditions (temperature, CO2 levels) can affect bacterial growth and antibiotic activity. Troubleshooting: - Use the same batch of media for all related experiments. - Strictly control incubation temperature and CO2 concentration, especially for fastidious organisms like Neisseria gonorrhoeae. |
| I've selected colonies on this compound-containing plates, but they are not resistant upon re-testing. Why? | 1. Phenotypic Tolerance vs. Genetic Resistance: The initial colonies may have been "persister" cells that are phenotypically tolerant to the antibiotic but have not acquired a stable resistance mutation. Troubleshooting: - Subculture the colonies from the selective plate onto a non-selective medium first to allow them to recover. - Then, re-test the MIC of the subcultured isolates to confirm a stable increase in the MIC. 2. Heteroresistance: The initial population may contain a small subpopulation of resistant cells that are outcompeted by susceptible cells when the selective pressure is removed. Troubleshooting: - When re-testing, ensure a sufficiently high inoculum from the selected colony is used. - Consider plating on a gradient of this compound concentrations to better isolate the resistant subpopulation. |
| What are the known mechanisms of this compound resistance I should be looking for? | 1. Target Modification: The primary mechanism of this compound resistance is mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, the target of this compound.[2] What to look for: - Sequence the gyrB gene of your resistant isolates and look for mutations at codons D429 and K450. The most commonly reported resistance-conferring mutations are D429N, K450T, and K450N.[2][3] 2. Efflux Pumps: Overexpression of efflux pumps, such as the MtrCDE system in Neisseria gonorrhoeae, can contribute to reduced susceptibility to this compound. What to look for: - Perform gene expression analysis (e.g., qRT-PCR) of known efflux pump genes in your resistant isolates compared to the parental strain. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance in Neisseria gonorrhoeae.
Table 1: this compound MIC Distribution for Clinical N. gonorrhoeae Isolates
| Study Region/Year | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Europe (2018)[4] | 1209 | 0.004 - 0.5 | 0.125 | 0.125 |
| Thailand & South Africa (2015-2018)[5] | 199 | 0.004 - 0.25 | 0.064 | 0.125 |
| Nanjing, China (2014-2018)[6] | 986 | ≤0.002 - 0.25 | 0.06 (2018) | 0.125 (2018) |
| Global Phase 3 Trial (Baseline)[7] | 936 | ≤0.008 - 0.5 | - | - |
Table 2: Impact of gyrB Mutations on this compound MIC in N. gonorrhoeae
| Mutation in GyrB | Parental Strain MIC (mg/L) | Mutant Strain MIC (mg/L) | Fold Increase in MIC | Reference |
| D429N | 0.016 - 0.064 | 0.5 - 4 | 8 - 125 | [2][3] |
| K450T | 0.016 - 0.064 | 0.5 - 4 | 8 - 125 | [2][3] |
| K450N | 0.016 - 0.064 | 0.5 - 4 | 8 - 125 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or as recommended by the manufacturer, protected from light.
-
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten agar medium (e.g., GC agar for N. gonorrhoeae) and cool to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of the this compound stock solution in a suitable diluent.
-
Add a defined volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
From a fresh overnight culture, prepare a bacterial suspension in a suitable broth or saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 10^4 CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a micropipette, spot a small volume (e.g., 1-2 µL) of the diluted bacterial suspension onto the surface of each this compound-containing and control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C in a 5% CO2 atmosphere for N. gonorrhoeae) for 24-48 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
-
Preparation of High-Density Inoculum:
-
Grow a large volume of the susceptible bacterial strain in a suitable broth to the late logarithmic or early stationary phase.
-
Harvest the cells by centrifugation and resuspend the pellet in a small volume of broth or saline to achieve a high cell density (e.g., 10^9 - 10^10 CFU/mL).
-
-
Plating on Selective Media:
-
Spread a defined volume (e.g., 100-200 µL) of the high-density inoculum onto agar plates containing this compound at concentrations ranging from the MIC to 4-8x MIC.
-
Also, plate serial dilutions of the inoculum on drug-free plates to determine the total viable count.
-
-
Incubation:
-
Incubate the plates under appropriate conditions for 48-72 hours or longer, monitoring for the appearance of colonies.
-
-
Isolation and Confirmation of Resistant Mutants:
-
Pick individual colonies that grow on the this compound-containing plates.
-
Streak each colony onto a fresh drug-free agar plate to obtain a pure culture.
-
Confirm the resistant phenotype by re-determining the MIC of the purified isolates as described in Protocol 1. A stable increase in MIC compared to the parental strain confirms resistance.
-
Protocol 3: Calculation of Resistance Frequency
-
Data Collection:
-
From the experiment described in Protocol 2, count the number of colonies that grew on the this compound-containing plates at a specific concentration.
-
From the serial dilutions plated on drug-free media, calculate the total number of viable cells in the initial inoculum (CFU/mL).
-
-
Calculation:
-
The frequency of resistance is calculated using the following formula: Resistance Frequency = (Number of resistant colonies) / (Total number of viable cells plated)
-
Visualizations
Mechanism of this compound Action and Resistance
Caption: this compound action and resistance mechanisms.
Experimental Workflow for In Vitro Selection of this compound Resistance
Caption: In vitro this compound resistance selection workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. scispace.com [scispace.com]
- 4. Mutations and selection – Antibiotic resistance – ReAct [reactgroup.org]
- 5. Unpredictability of the Fitness Effects of Antimicrobial Resistance Mutations Across Environments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Impact of serum binding on Zoliflodacin activity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the impact of serum binding on the activity of Zoliflodacin.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound binding to human serum proteins?
A1: this compound is highly bound to human plasma proteins. Studies have shown that approximately 83% of this compound is bound to plasma proteins, leaving a free fraction of about 17% that is pharmacologically active.[1]
Q2: How does serum protein binding affect the in vitro activity of this compound against Neisseria gonorrhoeae?
A2: Despite its high protein binding, the in vitro activity of this compound against Neisseria gonorrhoeae does not appear to be significantly affected by the presence of human serum.[2] This suggests that the binding is reversible and does not substantially hinder the drug's ability to reach its bacterial target in experimental settings that include serum.
Q3: What is the mechanism of action of this compound?
A3: this compound is a novel oral antibiotic belonging to the spiropyrimidinetrione class. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[2][3] This mechanism is distinct from that of other antibiotic classes, including fluoroquinolones.
Q4: What are the typical Minimum Inhibitory Concentration (MIC) values of this compound against Neisseria gonorrhoeae?
A4: The MIC values for this compound against Neisseria gonorrhoeae are generally low, indicating potent activity. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) is typically reported to be around 0.12 µg/mL to 0.25 µg/mL.[4][5][6]
Data Summary
Table 1: Human Serum Protein Binding of this compound
| Parameter | Value | Reference |
| Protein Binding | 83% | [1] |
| Free (Unbound) Fraction | 17% | [1] |
Table 2: this compound MIC Distribution against Neisseria gonorrhoeae Isolates
| MIC (µg/mL) | Percentage of Isolates Inhibited |
| ≤0.008 | Cumulative % not specified |
| 0.016 | Cumulative % not specified |
| 0.03 | MIC50 |
| 0.06 | MIC50 |
| 0.12 | MIC90 |
| 0.25 | MIC90 |
| 0.5 | Upper range of observed MICs |
Note: Data compiled from multiple surveillance studies.[4][5][6] MIC50 and MIC90 values can vary slightly between studies.
Experimental Protocols
Protocol 1: Determination of this compound Serum Protein Binding by Equilibrium Dialysis
This protocol outlines the steps to determine the percentage of this compound bound to human serum proteins using the equilibrium dialysis method.
Materials:
-
This compound stock solution
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device)
-
Incubator shaker
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of this compound-spiked serum: Prepare a solution of this compound in human serum at the desired concentration.
-
Assembly of dialysis unit: Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane separates the two chambers.
-
Loading of samples: Add the this compound-spiked serum to one chamber (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).
-
Incubation: Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).
-
Sample collection: After incubation, carefully collect aliquots from both the serum and the buffer chambers.
-
Quantification: Determine the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method.
-
Calculation of Protein Binding:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the serum chamber represents the total drug concentration (bound + unbound).
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug - Unbound Drug) / Total Drug] x 100
-
Protocol 2: MIC Determination in the Presence of Human Serum
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Neisseria gonorrhoeae in a broth microdilution assay supplemented with human serum, following CLSI guidelines.[5]
Materials:
-
This compound stock solution
-
Neisseria gonorrhoeae isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Human serum (heat-inactivated)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound dilutions: Prepare a serial two-fold dilution series of this compound in CAMHB.
-
Preparation of supplemented medium: Prepare the final testing medium by supplementing CAMHB with a specified percentage of heat-inactivated human serum (e.g., 50%).
-
Inoculum preparation: Prepare a standardized inoculum of Neisseria gonorrhoeae equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound in the serum-supplemented broth. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C in a CO2-enriched atmosphere for 20-24 hours.
-
MIC determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD600).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in protein binding results | - Incomplete equilibrium in dialysis.- Non-specific binding of this compound to the dialysis membrane.- Inaccurate quantification. | - Ensure sufficient incubation time for equilibrium to be reached.- Pre-treat the dialysis membrane according to the manufacturer's instructions.- Validate the LC-MS/MS method for accuracy and precision in the presence of serum and buffer matrices. |
| MIC values are unexpectedly high in the presence of serum | - Although current data suggests minimal impact, a specific bacterial strain might be affected differently.- Degradation of this compound in the serum-supplemented medium. | - Confirm the finding with multiple replicates and different serum lots.- Assess the stability of this compound in the assay medium over the incubation period. |
| Poor or no bacterial growth in control wells | - The percentage of serum used may be inhibitory to the specific N. gonorrhoeae strain.- Improper inoculum preparation or viability issues. | - Test the effect of different serum concentrations on bacterial growth.- Ensure the inoculum is prepared from a fresh culture and meets the required density. |
| Contamination in MIC assay wells | - Non-sterile technique or contaminated reagents. | - Use aseptic techniques throughout the protocol.- Ensure all media, serum, and reagents are sterile. |
| Matrix effects in LC-MS/MS quantification | - Co-eluting substances from the serum or buffer matrix can suppress or enhance the ion signal of this compound.[7][8][9] | - Use a stable isotope-labeled internal standard for this compound.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.- Adjust the chromatographic conditions to separate this compound from matrix components. |
References
- 1. Pharmacodynamic Evaluation of this compound Treatment of Neisseria gonorrhoeae Strains With Amino Acid Substitutions in the this compound Target GyrB Using a Dynamic Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gardp.org [gardp.org]
- 5. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annlabmed.org [annlabmed.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Zoliflodacin Degradation: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the degradation pathways and byproducts of zoliflodacin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific public data on the forced degradation of this compound is limited, its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photolysis. The spiropyrimidinetrione core, the oxazolidinone ring, and the benzisoxazole moiety are the most likely sites for degradation.
-
Hydrolytic Degradation: The amide and carbamate linkages within the spiropyrimidinetrione and oxazolidinone rings are susceptible to hydrolysis under acidic and basic conditions. This could lead to ring-opening products. An analog of this compound has shown instability at pH 9.0.[1]
-
Oxidative Degradation: The tertiary amine and other electron-rich centers in the molecule could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative cleavage products.
-
Photolytic Degradation: The aromatic and heteroaromatic rings in this compound may absorb UV light, leading to photodegradation. The exact nature of the photolytic byproducts would need to be determined experimentally.
Q2: What are the potential degradation byproducts of this compound?
A2: Based on the predicted degradation pathways, several hypothetical degradation byproducts may be formed. Researchers should look for evidence of the following structures during their analysis. The table below summarizes these potential byproducts and their likely origin.
| Hypothetical Byproduct ID | Proposed Structure/Description | Potential Degradation Pathway |
| ZDP-H1 | Ring-opened product from hydrolysis of the spiropyrimidinetrione moiety. | Acidic/Basic Hydrolysis |
| ZDP-H2 | Ring-opened product from hydrolysis of the oxazolidinone ring. | Acidic/Basic Hydrolysis |
| ZDP-O1 | N-oxide of the tertiary amine. | Oxidation |
| ZDP-P1 | Photodegradation product resulting from rearrangement or cleavage of the benzisoxazole ring. | Photolysis |
Q3: How can I monitor the degradation of this compound and identify its byproducts?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound and separating it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique. For structural elucidation of the byproducts, liquid chromatography-mass spectrometry (LC-MS) is indispensable.
Troubleshooting Guide for this compound Degradation Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions. For example, use higher concentrations of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. It is important to aim for 5-20% degradation to ensure that the degradation is not overly aggressive and that secondary degradation products are not predominantly formed. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of stressors, lower temperatures, or shorter exposure times. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase, including the organic modifier, buffer type, and pH. Ensure the column is suitable for the analysis and has not degraded. A systematic method development approach should be followed. |
| Difficulty in identifying degradation byproducts. | Low concentration of byproducts. Co-elution with other components. Lack of appropriate analytical standards. | Use a more sensitive detector (e.g., mass spectrometer). Optimize the chromatographic method to improve the resolution. If standards are unavailable, techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy will be necessary for structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. Researchers should adapt the conditions based on their specific experimental setup and objectives.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, typically by a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be established by demonstrating that the this compound peak is resolved from all degradation product peaks.
Visualizing Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
References
Adjusting Zoliflodacin concentration for different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Zoliflodacin concentration for different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class oral antibiotic belonging to the spiropyrimidinetrione class.[1] It has a novel mechanism of action that involves inhibiting the bacterial type II topoisomerases, specifically DNA gyrase, which is essential for bacterial DNA replication.[2][3] This inhibition occurs at a binding site on the GyrB subunit, distinct from that of fluoroquinolones.[4] This unique mechanism allows this compound to be effective against strains resistant to other antibiotics, including multidrug-resistant Neisseria gonorrhoeae.[2][3]
Q2: Which bacterial strains are susceptible to this compound?
A2: this compound has demonstrated in vitro activity against a range of bacteria, including:
-
Neisseria gonorrhoeae (including multidrug-resistant strains)[5][6]
-
Staphylococcus aureus[7]
-
Streptococcus pyogenes[7]
-
Streptococcus agalactiae[7]
-
Streptococcus pneumoniae[7]
-
Haemophilus influenzae[7]
-
Moraxella catarrhalis[7]
-
Mycoplasma pneumoniae[7]
-
Chlamydia trachomatis[7]
-
Mycoplasma genitalium[7]
Q3: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against Neisseria gonorrhoeae?
A3: For Neisseria gonorrhoeae, the MIC of this compound typically ranges from ≤0.002 to 0.5 mg/L.[6][8]
Q4: Are there established quality control (QC) ranges for this compound MIC testing?
A4: Yes, the Clinical and Laboratory Standards Institute (CLSI) has approved QC ranges for this compound. For Neisseria gonorrhoeae ATCC 49226 using the agar dilution method, the recommended QC range is 0.06 to 0.5 µg/mL.[9] For other organisms using broth microdilution, established QC ranges are also available (see table below).[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected MIC for a susceptible strain | 1. Incorrect inoculum preparation: Bacterial suspension is too dense. | 1. Ensure the inoculum is prepared to the correct McFarland standard (typically 0.5). |
| 2. Contamination of the bacterial culture. | 2. Streak the culture for isolation and re-test with a pure colony. | |
| 3. Inappropriate growth medium or incubation conditions. | 3. Verify that the recommended medium and incubation conditions (temperature, CO2) for the specific bacterial strain are being used. | |
| 4. Degradation of this compound stock solution. | 4. Prepare a fresh stock solution of this compound. Store stock solutions at the recommended temperature and protect from light. | |
| 5. Presence of efflux pumps. | 5. Consider testing in the presence of an efflux pump inhibitor to determine if this is the cause of elevated MICs.[5] | |
| No bacterial growth in the positive control well/plate | 1. Inoculum is not viable. | 1. Use a fresh culture to prepare the inoculum. |
| 2. Incorrect growth medium. | 2. Ensure the appropriate growth medium is used to support the growth of the test organism. | |
| Inconsistent MIC results across replicates | 1. Inaccurate pipetting of this compound or bacterial inoculum. | 1. Calibrate pipettes and use proper pipetting techniques to ensure accurate and consistent volumes. |
| 2. Uneven distribution of bacteria in the inoculum. | 2. Vortex the bacterial suspension thoroughly before use. |
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Neisseria gonorrhoeae | ≤0.002 - 0.5 | 0.06 | 0.125 |
| Staphylococcus aureus | 0.12 - 0.5 (QC range) | Not applicable | Not applicable |
| Enterococcus faecalis | 0.25 - 2 (QC range) | Not applicable | Not applicable |
| Escherichia coli | 1 - 4 (QC range) | Not applicable | Not applicable |
| Streptococcus pneumoniae | 0.12 - 0.5 (QC range) | Not applicable | Not applicable |
| Haemophilus influenzae | 0.12 - 1 (QC range) | Not applicable | Not applicable |
Data for N. gonorrhoeae is from clinical isolates, while other data represents approved quality control ranges for specific ATCC strains.[9][10][11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for fastidious organisms like Neisseria gonorrhoeae.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dimethyl sulfoxide [DMSO])[9]
-
Gonococcal agar base or other suitable agar medium
-
Bacterial strains for testing
-
Sterile saline or broth
-
McFarland turbidity standards (0.5)
-
Sterile petri dishes
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution.
-
Prepare this compound Agar Plates:
-
Prepare molten agar medium and cool to 45-50°C.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension 1:10 to obtain the final inoculum of approximately 1-2 x 10^7 CFU/mL.
-
-
Inoculate Plates:
-
Using a multipoint replicator, inoculate the surface of each this compound-containing and control plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C in a CO2-enriched (5%) atmosphere for 20-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. US FDA accepts New Drug Application for this compound [gardp.org]
- 3. Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea [gardp.org]
- 4. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publish.kne-publishing.com [publish.kne-publishing.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. gardp.org [gardp.org]
- 9. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Zoliflodacin Spontaneous Resistance Frequency in Neisseria gonorrhoeae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the spontaneous resistance frequency of Neisseria gonorrhoeae to the novel antibiotic, zoliflodacin.
Frequently Asked Questions (FAQs)
Q1: What is the expected spontaneous resistance frequency of N. gonorrhoeae to this compound?
A1: In vitro studies have consistently demonstrated a low frequency of spontaneous resistance to this compound in N. gonorrhoeae.[1] While a precise quantitative value is not consistently reported across the literature, the emergence of resistant mutants is described as infrequent. In some dose-range experiments using a hollow fiber infection model, resistance to this compound was not observed at simulated single oral doses of 2-8g.
Q2: What is the primary mechanism of resistance to this compound in N. gonorrhoeae?
A2: The primary mechanism of resistance to this compound involves mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, the molecular target of the drug.[1][2] Specific amino acid substitutions in GyrB can reduce the binding affinity of this compound, leading to decreased susceptibility.
Q3: Are there specific mutations in gyrB associated with this compound resistance?
A3: Yes, specific mutations in the gyrB gene have been identified in this compound-resistant mutants of N. gonorrhoeae. These mutations are typically found in the quinolone resistance-determining region (QRDR) of gyrB.
Q4: Is there cross-resistance between this compound and fluoroquinolones?
A4: No, this compound generally does not exhibit cross-resistance with fluoroquinolones.[3][4] this compound targets the GyrB subunit of DNA gyrase, whereas fluoroquinolones primarily target the GyrA subunit. This difference in the binding site means that mutations conferring resistance to fluoroquinolones do not typically affect susceptibility to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and N. gonorrhoeae.
Table 1: In Vitro Activity of this compound against N. gonorrhoeae
| Parameter | Value (µg/mL) | Reference |
| MIC Range | ≤0.002 - 0.25 | [2][5] |
| MIC50 | 0.03 - 0.06 | [3] |
| MIC90 | 0.06 - 0.125 | [2][5] |
Table 2: Common Amino Acid Substitutions in GyrB Associated with this compound Resistance
| Amino Acid Substitution | Reference |
| D429N | [6] |
| K450T | [7] |
| S467N | [2] |
Experimental Protocols
Protocol 1: Determination of Spontaneous Resistance Frequency
This protocol is adapted from methodologies for determining spontaneous mutation frequencies in N. gonorrhoeae.
1. Preparation of Inoculum: a. Subculture N. gonorrhoeae isolates on non-selective Gono-agar (GC agar with defined growth supplements) plates. b. Incubate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours. c. Prepare a bacterial suspension in a suitable broth medium (e.g., GC broth with supplements) to a density of approximately 109 CFU/mL. The exact cell density should be confirmed by serial dilution and plating on non-selective agar.
2. Selection of Resistant Mutants: a. Spread a high-density inoculum (e.g., 0.1 mL of a 109 CFU/mL suspension) onto GC agar plates containing this compound at a concentration of 4x to 8x the Minimum Inhibitory Concentration (MIC) of the parental strain. b. Prepare a sufficient number of plates to ensure the screening of a large population of bacteria (e.g., 109 to 1010 cells). c. Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 48-72 hours.
3. Enumeration of Resistant Colonies: a. Count the number of colonies that grow on the this compound-containing plates. These are the spontaneous resistant mutants.
4. Determination of Total Viable Count: a. On the day of plating for resistant mutants, perform serial dilutions of the initial inoculum and plate onto non-selective GC agar to determine the total number of viable cells (CFU/mL).
5. Calculation of Spontaneous Resistance Frequency: a. The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated. b. Formula: Spontaneous Resistance Frequency = (Number of resistant colonies) / (Total viable count)
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound-Containing Agar Plates: a. Prepare a stock solution of this compound of known concentration. b. Prepare a series of twofold dilutions of this compound in molten GC agar. c. Pour the agar into petri dishes and allow them to solidify. The final concentrations should typically range from ≤0.002 to 1 µg/mL. d. Include a drug-free control plate.
2. Preparation of Inoculum: a. Prepare a bacterial suspension of the N. gonorrhoeae isolate to a turbidity equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final inoculum of approximately 104 CFU per spot.
3. Inoculation: a. Using a multipoint inoculator, spot the bacterial suspension onto the surface of the this compound-containing and control agar plates.
4. Incubation: a. Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for determining the spontaneous resistance frequency.
Caption: this compound's mechanism and the pathway to resistance.
Troubleshooting Guide
Problem 1: No growth of N. gonorrhoeae on control plates.
-
Possible Cause: N. gonorrhoeae is a fastidious organism with specific growth requirements.
-
Solution:
-
Ensure the use of fresh, high-quality GC agar supplemented with a defined growth supplement.
-
Verify that the incubator is maintaining a temperature of 35-37°C and a humidified 5% CO2 atmosphere.
-
Use a fresh, viable culture for the inoculum.
-
Handle specimens and cultures carefully to maintain viability.
-
-
Problem 2: High background growth on selective plates.
-
Possible Cause: The concentration of this compound may be too low, or the inoculum density may be too high.
-
Solution:
-
Confirm the MIC of the parental strain and use a this compound concentration of at least 4x the MIC.
-
Accurately determine the CFU/mL of the inoculum to avoid overloading the plates.
-
-
Problem 3: Inconsistent MIC results.
-
Possible Cause: Variations in inoculum preparation, agar plate preparation, or incubation conditions.
-
Solution:
-
Strictly adhere to the standardized protocol for inoculum preparation, ensuring the turbidity matches a 0.5 McFarland standard.
-
Ensure uniform thickness and drug concentration in the agar plates.
-
Maintain consistent incubation time and conditions for all experiments.
-
Include a quality control strain with a known this compound MIC in each run.
-
-
Problem 4: Difficulty in picking and subculturing potential resistant colonies.
-
Possible Cause: Colonies may be small or mixed with non-viable cells.
-
Solution:
-
Use a sterile loop or needle to carefully pick a single, well-isolated colony.
-
Streak onto a fresh non-selective GC agar plate to obtain a pure culture before confirming resistance.
-
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In-vitro Activities of this compound and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemica.com [medchemica.com]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
Zoliflodacin vs. Ceftriaxone: A Comparative Efficacy Guide for Gonorrhea Treatment
The rising threat of antimicrobial resistance in Neisseria gonorrhoeae necessitates the development of novel therapeutics. This guide provides a detailed comparison of zoliflodacin, a first-in-class oral antibiotic, and ceftriaxone, the current standard-of-care, for the treatment of uncomplicated gonorrhea. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound and ceftriaxone employ distinct mechanisms to exert their bactericidal effects.
-
This compound: As a spiropyrimidinetrione antibiotic, this compound inhibits bacterial DNA synthesis.[1][2] It uniquely targets the bacterial type II topoisomerase, DNA gyrase, at a binding site different from that of fluoroquinolones, which prevents bacterial DNA replication.[3][4][5] This novel mechanism means there is no cross-resistance with other existing antibiotic classes.[3][6]
-
Ceftriaxone: A third-generation cephalosporin, ceftriaxone is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[7][8] It irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[8][9] This disruption leads to cell lysis and death.
Caption: Comparative mechanisms of action for this compound and Ceftriaxone.
Clinical Efficacy Data
Clinical trials have evaluated the efficacy of this compound against ceftriaxone-based regimens. The primary endpoint in these studies is typically the microbiological cure rate, determined by the absence of N. gonorrhoeae at the site of infection at a follow-up "test-of-cure" visit.
Table 1: Microbiological Cure Rates in Phase 3 Clinical Trial
| Treatment Arm | Urogenital Infections | Pharyngeal Infections | Rectal Infections |
| This compound (3g, single oral dose) | 90.9%[10][11][12] | 91.3%[13] | 95.8%[13] |
| Ceftriaxone (500mg, single IM dose) + Azithromycin (1g, single oral dose) | 96.2%[10][11][12] | 95.7%[13] | 100%[13] |
Table 2: Microbiological Cure Rates in Phase 2 Clinical Trial
| Treatment Arm | Urogenital Infections | Pharyngeal Infections | Rectal Infections |
| This compound (2g, single oral dose) | 96%[14][15][16] | 50%[14][15][16] | 100%[14][15][16] |
| This compound (3g, single oral dose) | 96%[14][15][16] | 82%[14][15][16] | 100%[14][15][16] |
| Ceftriaxone (500mg, single IM dose) | 100%[14][15][16] | 100%[14][15][16] | 100%[14][15][16] |
In the pivotal Phase 3 trial, oral this compound met the primary endpoint, demonstrating statistical non-inferiority to the standard-of-care regimen of intramuscular ceftriaxone plus oral azithromycin for the treatment of urogenital gonorrhea.[3][17] Efficacy in treating pharyngeal infections, a site where achieving bacteriological cure is known to be more challenging, was lower for this compound in the Phase 2 trial compared to ceftriaxone.[2][14][15][16]
Safety and Tolerability
Both drugs are generally well-tolerated.
Table 3: Common Adverse Events
| Adverse Event | This compound (3g) | Ceftriaxone/Azithromycin |
| Most Common | Gastrointestinal[2][14] | Injection site pain, GI upset[7] |
| Headache | 9.9%[11] | 4.5%[11] |
| Nausea & Diarrhea | 2.4%[11] | 7.1%[11] |
| Serious Adverse Events | None reported in Phase 3 trial[3][17] | Not specified in comparative trial |
This compound was found to be generally well tolerated in its Phase 3 trial, with no serious adverse events or deaths recorded.[3][17] The most frequently reported side effects for this compound are gastrointestinal in nature.[2][14]
Experimental Protocols
The data presented are primarily from two key clinical trials.
Phase 3 Randomized Controlled Trial (NCT03959527)
-
Objective: To evaluate the efficacy and safety of a single oral dose of this compound compared with a combination of single-dose intramuscular ceftriaxone and oral azithromycin for the treatment of uncomplicated gonorrhea.
-
Design: A global, randomized, non-inferiority trial.[10][13] A total of 930 patients were enrolled across 16 sites.[13][18]
-
Participants: Individuals aged 12 years and older with signs and symptoms of uncomplicated urogenital gonorrhea or who had sexual contact with an individual with a confirmed infection.[19]
-
Intervention: Participants were randomized to receive either a single 3g oral dose of this compound or the standard-of-care regimen (500mg IM ceftriaxone plus 1g oral azithromycin).[18]
-
Primary Outcome: The primary endpoint was the microbiological cure at the urogenital site at the test-of-cure visit (Day 6 ± 2 days), with a pre-specified non-inferiority margin of 12%.[13][17]
Phase 2 Multicenter Trial (NCT02257918)
-
Objective: To assess the efficacy and safety of two different single oral doses of this compound versus a single intramuscular dose of ceftriaxone.
-
Design: A randomized, open-label trial.[14]
-
Participants: 179 eligible men and women with signs or symptoms of uncomplicated urogenital gonorrhea.[14][15]
-
Intervention: Participants were randomly assigned to receive a single oral dose of this compound (2g or 3g) or a single 500mg intramuscular dose of ceftriaxone.[14][15]
-
Primary Outcome: The primary efficacy measure was the proportion of microbiologic cures at urogenital sites.[14][15] Secondary outcomes included cure rates at rectal and pharyngeal sites.[16]
Caption: Generalized workflow for a Phase 3 non-inferiority clinical trial.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Study Finds New Single-Dose Antibiotic Safe and Effective for Uncomplicated Gonorrhea [lsuhsc.edu]
- 3. Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea [gardp.org]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. This compound: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US FDA accepts New Drug Application for this compound [gardp.org]
- 7. google.com [google.com]
- 8. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. contagionlive.com [contagionlive.com]
- 11. medscape.com [medscape.com]
- 12. High susceptibility to the novel antimicrobial this compound among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eatg.org [eatg.org]
- 14. Single-Dose this compound (ETX0914) for Treatment of Urogenital Gonorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single‐Dose this compound (ETX0914) for Treatment of Urogenital Gonorrhea | Semantic Scholar [semanticscholar.org]
- 16. New gonorrhea antibiotic shows efficacy in small trial | CIDRAP [cidrap.umn.edu]
- 17. amrhub.org.au [amrhub.org.au]
- 18. GARDP to present positive phase 3 trial results for this compound at ESCMID Global 2024 | GARDP [gardp.org]
- 19. contemporaryobgyn.net [contemporaryobgyn.net]
Zoliflodacin's Preclinical Efficacy: A Comparative Analysis in Animal and In Vitro Infection Models
Zoliflodacin, a first-in-class spiropyrimidinetrione antibiotic, has emerged as a promising oral treatment for uncomplicated gonorrhea, particularly in an era of increasing antimicrobial resistance. Its novel mechanism of action, targeting bacterial type II topoisomerases at a site distinct from fluoroquinolones, provides a significant advantage against drug-resistant strains of Neisseria gonorrhoeae. This guide provides a comprehensive comparison of this compound's efficacy against other antibiotics in key preclinical models that have been instrumental in its development.
While direct comparative studies of this compound in animal models of Neisseria gonorrhoeae infection are not extensively available in published literature, a surrogate pathogen approach using a neutropenic murine thigh infection model with Staphylococcus aureus was pivotal in establishing its pharmacokinetic and pharmacodynamic (PK/PD) parameters. This data, combined with in vitro hollow-fiber infection model (HFIM) studies using N. gonorrhoeae, has guided the successful clinical development of this compound.
Comparative Efficacy Data
The following tables summarize the in vitro activity of this compound against N. gonorrhoeae and its clinical efficacy in comparison to the standard of care.
Table 1: In Vitro Activity of this compound and Comparator Antibiotics against Neisseria gonorrhoeae
| Antibiotic | Class | Mechanism of Action | MIC Range (μg/mL) against N. gonorrhoeae | Key Features |
| This compound | Spiropyrimidinetrione | Inhibition of bacterial type II topoisomerases (GyrB) | ≤0.002 - 0.25 | Active against multidrug-resistant strains with no cross-resistance to other antibiotic classes. |
| Ceftriaxone | Cephalosporin | Inhibition of cell wall synthesis | Varies; resistance is emerging | Current standard of care for gonorrhea. |
| Azithromycin | Macrolide | Inhibition of protein synthesis | Varies; resistance is widespread | Used in combination with ceftriaxone. |
| Ciprofloxacin | Fluoroquinolone | Inhibition of DNA gyrase (GyrA) | Varies; high rates of resistance | Resistance is a significant clinical issue. |
Table 2: Clinical Efficacy of this compound vs. Ceftriaxone/Azithromycin for Uncomplicated Urogenital Gonorrhea (Phase 3 Trial Results)
| Treatment Group | Microbiological Cure Rate (micro-ITT population) | Confidence Interval (95%) | Outcome |
| This compound (single oral 3g dose) | 90.9% | 88.1 - 93.3% | Demonstrated non-inferiority to the standard of care regimen. |
| Ceftriaxone (500mg IM) + Azithromycin (1g oral) | 96.2% | 92.9 - 98.3% | Standard of care. |
Key Experimental Methodologies
Detailed protocols for the primary models used to validate this compound's efficacy are outlined below.
Neutropenic Murine Thigh Infection Model (S. aureus Surrogate)
This model is a standardized in vivo system for the initial evaluation of antimicrobial efficacy. It is frequently used to determine the PK/PD parameters that best correlate with antibacterial activity.
Experimental Protocol:
-
Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses (e.g., 150 mg/kg and 100 mg/kg) administered on day -4 and day -1 relative to infection.
-
Infection: On the day of the experiment, mice are inoculated with a suspension of Staphylococcus aureus (e.g., ATCC 29213) via intramuscular injection into the thigh. The typical inoculum is around 10^6 - 10^7 colony-forming units (CFU)/mL.
-
Treatment: this compound or comparator antibiotics are administered at various doses and schedules (e.g., single oral gavage). Treatment typically begins 2 hours post-infection.
-
Efficacy Assessment: At predetermined time points (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.
-
Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar media to determine the bacterial load (CFU/gram of tissue). The reduction in bacterial count compared to untreated controls is the primary measure of efficacy.
In Vitro Hollow-Fiber Infection Model (HFIM) (N. gonorrhoeae)
The HFIM is a dynamic in vitro system that simulates human pharmacokinetics, allowing for the study of the time course of antimicrobial activity and the suppression of resistance.
Experimental Protocol:
-
Model Setup: The system consists of a central reservoir containing culture medium and a hollow-fiber cartridge with a semi-permeable membrane that allows nutrient and drug exchange but retains bacteria.
-
Bacterial Culture: A high-density culture of N. gonorrhoeae is inoculated into the cartridge.
-
Simulated Pharmacokinetics: A computer-controlled syringe pump infuses the antibiotic into the central reservoir and removes it at a rate that mimics the human plasma concentration-time profile of a specific oral dose of this compound.
-
Sampling: Samples are collected from the cartridge over several days to measure the concentration of viable bacteria.
-
Data Analysis: The change in bacterial density over time is analyzed to determine the bactericidal activity and the potential for the emergence of resistant subpopulations at different simulated drug exposures.
Visualizing the Path to Clinical Validation
The following diagrams illustrate the mechanism of action of this compound and the workflow from preclinical modeling to clinical trials.
This compound's mechanism of action targeting DNA gyrase.
Workflow from preclinical models to clinical dose selection.
Zoliflodacin: Navigating Cross-Resistance Among Gyrase Inhibitors
Zoliflodacin, a novel spiropyrimidinetrione antibiotic, represents a significant advancement in the fight against antimicrobial resistance. Its unique mechanism of action, targeting the GyrB subunit of bacterial DNA gyrase, distinguishes it from the widely used fluoroquinolone class of antibiotics, which primarily interact with the GyrA subunit. This fundamental difference in binding and mechanism is the cornerstone of this compound's ability to evade the common resistance pathways that have rendered many fluoroquinolones ineffective.
Comparative Analysis of In Vitro Activity
The in vitro efficacy of this compound has been extensively evaluated against a panel of bacterial pathogens, including strains with well-characterized resistance to fluoroquinolones. The data consistently demonstrates that this compound maintains potent activity against isolates harboring mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, the primary drivers of fluoroquinolone resistance.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC data for this compound and comparator gyrase inhibitors against various bacterial species, including fluoroquinolone-susceptible and -resistant strains.
Table 1: Comparative MICs of this compound and Ciprofloxacin against Neisseria gonorrhoeae
| Strain Type | gyrA/parC Status | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type | Wild-Type | 0.002 - 0.25 | ≤ 0.06 |
| Fluoroquinolone-Resistant | S91F (gyrA) | 0.004 - 0.25 | ≥ 1 |
| Fluoroquinolone-Resistant | D95A/G (gyrA) | 0.004 - 0.25 | ≥ 1 |
| Fluoroquinolone-Resistant | Multiple gyrA/parC mutations | 0.008 - 0.25 | > 32 |
Data compiled from multiple studies.[1][2]
Table 2: this compound MICs against Strains with this compound-Resistance Mutations in gyrB (Neisseria gonorrhoeae)
| gyrB Mutation | This compound MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type | 0.064 (modal) | - |
| D429N | 0.5 - 8 | 8 - 125 |
| K450T | 0.5 - 8 | 8 - 125 |
In vitro selected mutations.[3]
Table 3: Comparative MICs of this compound against other Bacterial Pathogens
| Organism | Resistance Phenotype | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 (MIC90) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 (MIC90) |
| Escherichia coli | Wild-Type | 1 - 4 |
| Acinetobacter baumannii | Carbapenem-Resistant | 4 |
Data from various sources.[4][5][6]
Experimental Protocols
The data presented in this guide is based on standardized and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
Agar Dilution Method (for Neisseria gonorrhoeae)
This method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][7][8]
-
Media Preparation: Gonococcal agar base is supplemented with a defined growth supplement. A serial two-fold dilution of this compound is prepared and added to the molten agar before pouring into Petri dishes.
-
Inoculum Preparation: N. gonorrhoeae isolates are grown on chocolate agar plates for 18-24 hours. Colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Broth Microdilution Method (for other bacteria)
This method is also performed according to CLSI guidelines.[3][7]
-
Plate Preparation: Serial two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial colonies are suspended in broth to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents visible turbidity.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[1][9]
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing Tris-HCl, KCl, MgCl2, DTT, and spermidine.
-
Enzyme and Inhibitor Addition: Purified DNA gyrase and varying concentrations of the inhibitor (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.
-
IC50 Determination: The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC50) is determined by densitometric analysis of the gel bands.
Signaling Pathways and Resistance Mechanisms
The distinct mechanisms of action of this compound and fluoroquinolones, and their respective resistance pathways, are illustrated in the following diagram.
Caption: this compound and Fluoroquinolone Mechanisms and Resistance Pathways.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 2.8 Å Structure of this compound in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Topoisomerase | DNA gyrase | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. gardp.org [gardp.org]
- 9. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
A Head-to-Head Comparison of Novel Topoisomerase Inhibitors: Zoliflodacin and Gepotidacin
An In-Depth Guide for Researchers and Drug Development Professionals
The rise of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Among the promising candidates are Zoliflodacin and Gepotidacin, two orally available antibiotics that target bacterial type II topoisomerases but are engineered for different clinical indications. This guide provides a detailed, data-driven comparison of their mechanisms, efficacy, and pharmacological profiles to inform the research and drug development community.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Gepotidacin function by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for managing DNA topology during replication, transcription, and cell division.[1][2][3] However, their specific interactions and targets differ significantly.
This compound , a first-in-class spiropyrimidinetrione, primarily inhibits the GyrB subunit of DNA gyrase at a binding site distinct from that of fluoroquinolones.[4][5] Its unique mechanism involves stabilizing the enzyme-DNA cleaved complex and, crucially, preventing the subsequent religation of the cleaved DNA, which leads to an accumulation of double-strand breaks and bacterial cell death.[3][4][6]
Gepotidacin , a novel triazaacenaphthylene antibiotic, is a dual-targeting inhibitor. It acts on both bacterial DNA gyrase and topoisomerase IV.[1][2][7] This balanced dual-targeting is believed to present a higher barrier to the development of resistance, as mutations in both target enzymes would be required for a significant reduction in susceptibility.[8] Its mode of action is also distinct from fluoroquinolones, allowing it to bypass existing resistance mechanisms.[7][8][9]
In Vitro Spectrum of Activity
While both drugs are topoisomerase inhibitors, their spectrum of activity reflects their distinct development paths. This compound has been specifically developed for Neisseria gonorrhoeae, whereas Gepotidacin was designed for a broader range of pathogens, particularly those causing urinary tract infections.
| Pathogen | This compound MIC Range (µg/mL) | Gepotidacin MIC90 (µg/mL) |
| Neisseria gonorrhoeae | ≤0.002 - 0.25 [4][10] | Not a primary target, but data exists |
| Escherichia coli | Activity noted, but not primary target | 2 [11] |
| Staphylococcus aureus | Activity noted[12] | 0.5 (including MRSA)[11][13] |
| Streptococcus pneumoniae | Activity noted[12] | 0.25 [11] |
| Haemophilus influenzae | Activity noted[12] | 1 [11] |
| Moraxella catarrhalis | Activity noted[12] | ≤0.06 [11] |
| Shigella spp. | Not specified | 1 [11] |
| Anaerobes (Gram-negative) | Not specified | 4 [14] |
| Anaerobes (Gram-positive) | Not specified | 2 [14] |
Clinical Efficacy and Development
The clinical development programs for this compound and Gepotidacin have focused on their respective primary indications: uncomplicated gonorrhea and uncomplicated urinary tract infections (uUTI).
This compound for Uncomplicated Gonorrhea
The pivotal Phase 3 trial was a global, randomized, controlled study comparing a single oral 3g dose of this compound to the standard of care (a single 500mg intramuscular dose of ceftriaxone plus a single 1g oral dose of azithromycin).
| Trial Parameter | This compound | Ceftriaxone + Azithromycin |
| Primary Endpoint | Microbiological Cure (Urogenital) | Microbiological Cure (Urogenital) |
| Cure Rate (micro-ITT) | 90.9%[5][15] | 96.2%[5][15] |
| Outcome | Met non-inferiority endpoint[5] | - |
| Cure Rate (Cipro-Resistant) | 96.6%[16] | Not Applicable |
Gepotidacin for Uncomplicated Urinary Tract Infection (uUTI)
The Phase 3 program for Gepotidacin included two parallel, randomized, double-blind trials, EAGLE-2 and EAGLE-3, comparing oral Gepotidacin (1500mg twice daily for 5 days) to oral nitrofurantoin (100mg twice daily for 5 days).[17][18]
| Trial | Gepotidacin Therapeutic Success | Nitrofurantoin Therapeutic Success | Outcome |
| EAGLE-2 | 50.6%[17][18][19] | 47.0%[17][18][19] | Met non-inferiority endpoint[17][19] |
| EAGLE-3 | 58.5%[17][18][19] | 43.6%[17][18][19] | Met non-inferiority and superiority endpoints[17][19] |
| *Therapeutic success was a composite endpoint of clinical resolution and microbiological eradication.[17][18] |
Pharmacokinetic Profiles
Both drugs are orally bioavailable, but their pharmacokinetic properties, including dosing and elimination pathways, are distinct.
| Parameter | This compound | Gepotidacin |
| Administration | Single oral dose (3g)[20][21] | Oral, 1500mg twice daily for 5 days[18] |
| Tmax (Time to Peak) | ~1.5 - 2.5 hours (fasted)[3][12][22] | ~2.0 hours[7] |
| Elimination Half-life | ~5.3 - 6.3 hours[3][12] | ~9.3 hours[7] |
| Metabolism | Hepatic metabolism[12][22] | Primarily CYP3A4[2][7] |
| Primary Excretion | Feces (~80%)[12][22] | Feces (~52%) and Urine (~31%)[7] |
| Food Effect | Delayed absorption (Tmax ~4h), increased AUC[12][22][23] | Not significantly affected by moderate-fat meal[7][24] |
Safety and Tolerability
Both investigational drugs were generally well-tolerated in their respective Phase 3 trials. Gastrointestinal side effects were the most commonly reported for both.
| Adverse Event | This compound (vs. Ceftriaxone/Azithromycin) | Gepotidacin (vs. Nitrofurantoin) |
| Overall AE Rate | Comparable between arms (46.2% vs 46.4%) | Higher incidence of GI events vs. comparator |
| Most Common AEs | Gastrointestinal[5] | Diarrhea (14-18%), Nausea (9%)[17][18][19][25][26] |
| Serious AEs | No drug-related serious adverse events reported[27] | One drug-related serious adverse event reported across two trials[17][26] |
Experimental Protocols and Methodologies
MIC Determination: Broth Microdilution
The Minimum Inhibitory Concentration (MIC) values, which quantify the in vitro potency of an antibiotic, are commonly determined using the broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 5 x 10^5 colony-forming units [CFU]/mL).
-
Antibiotic Dilution: The antibiotic is serially diluted (typically two-fold) in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Pivotal Phase 3 Clinical Trial Workflow
The clinical trials for both this compound and Gepotidacin followed a randomized, controlled design to assess efficacy and safety against a standard-of-care comparator.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eatg.org [eatg.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Gepotidacin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. contemporaryobgyn.net [contemporaryobgyn.net]
- 17. gsk.com [gsk.com]
- 18. obgproject.com [obgproject.com]
- 19. jwatch.org [jwatch.org]
- 20. US FDA accepts New Drug Application for this compound [gardp.org]
- 21. gardp.org [gardp.org]
- 22. Single-Dose Pharmacokinetics, Excretion, and Metabolism of this compound, a Novel Spiropyrimidinetrione Antibiotic, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Pharmacokinetics, safety, and tolerability of gepotidacin administered as single or repeat ascending doses, in healthy adults and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gsk.com [gsk.com]
- 27. FDA Accepts NDA for this compound, Oral Antibiotic For Uncomplicated Gonorrhea - Atlas Infectious Disease Practice [atlasidp.com]
Zoliflodacin Demonstrates High Efficacy Against Ciprofloxacin-Resistant Gonorrhea
A new oral antibiotic, zoliflodacin, has shown significant promise in treating uncomplicated gonorrhea, including infections caused by ciprofloxacin-resistant strains of Neisseria gonorrhoeae. Clinical trial and in vitro data indicate that this compound maintains its effectiveness against strains that are resistant to the widely used fluoroquinolone antibiotic, ciprofloxacin.
This compound, the first in a new class of spiropyrimidinetrione antibiotics, offers a much-needed alternative in an era of increasing antimicrobial resistance.[1] Its novel mechanism of action, which targets the bacterial type II topoisomerase GyrB subunit, is distinct from that of fluoroquinolones like ciprofloxacin, which target the GyrA subunit.[1][2][3] This difference in the molecular target is the primary reason for the lack of cross-resistance between the two drugs.[1][4][5]
Clinical Efficacy in Ciprofloxacin-Resistant Infections
A pivotal Phase 3 clinical trial demonstrated that a single oral dose of this compound was non-inferior to the standard treatment of ceftriaxone plus azithromycin for uncomplicated urogenital gonorrhea.[6][7] Importantly, the study showed high cure rates for infections with ciprofloxacin-resistant N. gonorrhoeae.
In a subgroup analysis of the Phase 3 trial, the microbiological cure rate for urogenital infections caused by ciprofloxacin-resistant strains was 96.6%.[7] This was comparable to the 97.4% cure rate observed in patients with ciprofloxacin-susceptible infections.[7] High cure rates were also maintained for pharyngeal and rectal infections with ciprofloxacin-resistant strains.[7]
| Clinical Trial Data: this compound vs. Standard of Care | ||
| Parameter | This compound (3g single oral dose) | Ceftriaxone (500mg IM) + Azithromycin (1g oral) |
| Urogenital Cure Rate (Overall) | 90.9% | 96.2% |
| Urogenital Cure Rate (Ciprofloxacin-Resistant Strains) | 96.6% | Not specifically reported in this subgroup |
| Urogenital Cure Rate (Ciprofloxacin-Susceptible Strains) | 97.4% | Not specifically reported in this subgroup |
| Pharyngeal Cure Rate | 91.3% | 95.7% |
| Rectal Cure Rate | 95.8% | 100% |
Data from Phase 3 clinical trial NCT03959527 as reported in various sources.[1][7]
In Vitro Susceptibility
Numerous in vitro studies have confirmed the potent activity of this compound against a large number of clinical isolates of N. gonorrhoeae, including those with high-level resistance to ciprofloxacin. These studies consistently report low Minimum Inhibitory Concentration (MIC) values for this compound against ciprofloxacin-resistant strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
One study evaluating isolates from Thailand and South Africa found that the modal MIC, MIC₅₀, and MIC₉₀ values for this compound were identical for both ciprofloxacin-susceptible and ciprofloxacin-resistant isolates, indicating no correlation between resistance to the two drugs.[8] Another study in China with 986 ciprofloxacin-resistant isolates showed that all were susceptible to this compound.[2]
| In Vitro Activity: MIC (μg/mL) Comparison | ||||
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | Notes |
| This compound | 0.002 - 0.25 | 0.06 | 0.125 | Highly active against all tested isolates, including ciprofloxacin-resistant strains.[2][8][9] |
| Ciprofloxacin | ≥ 1 (resistant) | - | - | All isolates in the Chinese study were resistant to ciprofloxacin.[2][9] |
| Ceftriaxone | - | 0.03 | 0.12 | Current standard of care.[4][10] |
| Azithromycin | - | - | 0.25 | Part of the dual-therapy standard of care.[8] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Clinical Trial (Phase 3 - NCT03959527)
-
Study Design: A global, multi-center, randomized, open-label, non-inferiority trial.[7]
-
Participants: 930 adolescents and adults with uncomplicated urogenital gonorrhea.[1][7]
-
Treatment Arms:
-
Primary Endpoint: Microbiological cure at the urogenital site at the test-of-cure visit.[1][6]
-
Ciprofloxacin Resistance Determination: Baseline N. gonorrhoeae isolates were tested for susceptibility to ciprofloxacin.
In Vitro Susceptibility Testing
-
Methodology: The agar dilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against clinical isolates of N. gonorrhoeae.[4][10]
-
Bacterial Isolates: A large number of recent clinical isolates, including those known to be resistant to ciprofloxacin, were collected from various geographical locations.[2][8]
-
Procedure:
-
Serial twofold dilutions of each antibiotic were prepared and incorporated into agar plates.
-
Standardized suspensions of each bacterial isolate were inoculated onto the surface of the antibiotic-containing and control plates.
-
Plates were incubated under appropriate conditions.
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
-
Visualizing the Path to a New Treatment
The following diagrams illustrate the mechanism of action that allows this compound to be effective against ciprofloxacin-resistant gonorrhea and the workflow for evaluating its efficacy.
References
- 1. eatg.org [eatg.org]
- 2. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In-vitro Activities of this compound and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publish.kne-publishing.com [publish.kne-publishing.com]
- 6. Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea [gardp.org]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. High In Vitro Susceptibility to the First-in-Class Spiropyrimidinetrione this compound among Consecutive Clinical Neisseria gonorrhoeae Isolates from Thailand and South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annlabmed.org [annlabmed.org]
Comparative safety profile of Zoliflodacin and azithromycin
Comparative Safety Profile: Zoliflodacin vs. Azithromycin
This guide provides a detailed comparison of the safety profiles of this compound, a novel spiropyrimidinetrione antibiotic, and azithromycin, a widely-used macrolide antibiotic. The data presented is primarily drawn from clinical trials to provide an objective, evidence-based assessment for researchers, scientists, and drug development professionals.
Introduction to Compounds
This compound is a first-in-class oral antibiotic developed for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae.[1][2] Its novel mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase, which is essential for bacterial DNA replication.[1][3][4][5][6] This unique mechanism shows no cross-resistance with other existing antibiotics.[1] The FDA has designated this compound as a "qualified infectious disease product" and granted it "fast track status".[7]
Azithromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[8][9][10] It binds to the 50S subunit of the bacterial ribosome, preventing the translation of mRNA and halting bacterial growth.[8][10][11] Azithromycin has a broad spectrum of activity and is used to treat a variety of bacterial infections, including respiratory, urogenital, and skin infections.[9] It is also known for its immunomodulatory effects.[9]
Mechanism of Action Visualization
The distinct mechanisms of action for each antibiotic are visualized below.
Caption: this compound inhibits bacterial DNA gyrase, leading to cell death.
Caption: Azithromycin inhibits the 50S ribosomal subunit, halting protein synthesis.
Clinical Safety Data: Head-to-Head Comparison
The most direct comparative safety data comes from a pivotal Phase 3 clinical trial (NCT03959527) that evaluated the efficacy and safety of a single 3g oral dose of this compound against the standard-of-care regimen of a single 500mg intramuscular dose of ceftriaxone combined with a single 1g oral dose of azithromycin for the treatment of uncomplicated gonorrhea.[12][13][14]
Overall Adverse Events
In the Phase 3 trial, this compound was generally well-tolerated, with a safety profile comparable to the ceftriaxone plus azithromycin combination therapy.[12][15][16][17] No deaths or serious adverse events (SAEs) were reported in the trial for either treatment arm.[1][2][13]
| Adverse Event (AE) Summary | This compound (3g, oral) (N=619) | Ceftriaxone (500mg, IM) + Azithromycin (1g, oral) (N=308) |
| Participants with any AE | 46.2%[2] | 46.4%[2] |
| Treatment-Emergent AEs (TEAEs) | Majority were mild or moderate (94%)[2] | Majority were mild or moderate[2] |
| Grade 3 TEAEs | 3.2%[2] | 5.8%[2] |
| Grade 4 TEAEs | One event (asymptomatic neutropenia)[2] | 0 |
| Treatment-related TEAEs | 18.9%[2] | 24.7%[2] |
| Withdrawals due to TEAEs | 0[2] | 0[2] |
Commonly Reported Adverse Events
Gastrointestinal symptoms were among the most frequently reported adverse events for both this compound and azithromycin.
| Most Common Adverse Events (>1%) | This compound (3g, oral) (N=619) | Ceftriaxone (500mg, IM) + Azithromycin (1g, oral) (N=308) |
| Headache | 9.9%[18] | Not specified |
| Diarrhea | Reported[2] | Reported[2] |
| Nausea | Reported[2] | Reported[2] |
| Vomiting | 3 events (0.5%)[2] | 1 event (0.3%)[2] |
| Neutropenia/Neutrophil count decreased | Reported[2] | Reported[2] |
| Alanine transaminase (ALT) increased | Reported[2] | Reported[2] |
| Dizziness | Reported[2] | Reported[2] |
| Injection site pain | Not applicable | Reported[2] |
In a Phase 2 study of this compound, the most common adverse events were also gastrointestinal in nature and considered self-limited.[19][20] Similarly, common side effects of azithromycin occurring in more than 1 in 100 people include diarrhea, nausea, vomiting, headaches, and dizziness.[21][22]
Cardiac Safety
A thorough QT/QTc study was conducted for this compound to evaluate its effect on cardiac repolarization. The study concluded that single oral doses of 2g (therapeutic) and 4g (supratherapeutic) of this compound were safe and well-tolerated, with no clinically significant effects on heart rate or ECG morphology.[7] The study was considered negative for proarrhythmic risk according to regulatory guidelines.[7]
Conversely, azithromycin, like other macrolides, is known to have a risk of QTc prolongation, which can lead to potentially lethal arrhythmias such as torsades de pointes.[23] This risk is a significant consideration, particularly for patients with a history of cardiac arrhythmia or those taking other medications associated with QTc prolongation.[23][24][25]
Experimental Protocols
Phase 3 Trial (NCT03959527) Methodology
The primary safety data comparing this compound and azithromycin (as part of a combination therapy) was generated from a large, global Phase 3 clinical trial.[13]
-
Study Design : A multi-center, randomized, open-label, non-inferiority trial conducted across 16 sites in five countries.[2][12][13]
-
Participant Population : 930 adolescent and adult participants (927 in the safety population) diagnosed with uncomplicated urogenital gonorrhea.[2][12]
-
Randomization : Participants were randomized in a 2:1 ratio.[13]
-
Treatment Arms :
-
Safety Assessment : Safety follow-up was conducted at each visit up to 30 days post-treatment.[2] Assessments included the evaluation of adverse events, safety laboratory tests (including full blood count, liver, and renal function), and targeted physical examinations.[2]
Experimental Workflow Visualization
Caption: Workflow of the Phase 3 trial comparing this compound to ceftriaxone/azithromycin.
Conclusion
Based on available Phase 3 clinical trial data, this compound demonstrates a favorable and comparable safety profile to the standard-of-care combination of ceftriaxone and azithromycin for the treatment of uncomplicated gonorrhea.[12][15][17] The incidence of adverse events was similar between the two groups, with most events being mild to moderate in severity.[2]
A key differentiating factor in the safety profiles is the risk of cardiac events. This compound has shown no significant proarrhythmic risk in a thorough QT study.[7] In contrast, azithromycin carries a known risk of QTc prolongation, a critical consideration for certain patient populations.[23] The single-dose, oral administration of this compound also offers a convenient option that may improve patient compliance.[1] Overall, this compound presents a well-tolerated safety profile, positioning it as a promising new oral therapeutic for drug-resistant gonorrhea.[4]
References
- 1. US FDA accepts New Drug Application for this compound [gardp.org]
- 2. gardp.org [gardp.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Thorough QT Study To Evaluate the Effect of this compound, a Novel Therapeutic for Gonorrhea, on Cardiac Repolarization in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. This compound Trial - Wits RHI [wrhi.ac.za]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. IDWeek 2025: this compound is non-inferior to ceftriaxone/azithromycin for gonorrhoea - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. This compound Shows Promise Against Resistant Gonorrhea in Phase 3 Trial [trial.medpath.com]
- 18. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Single-Dose this compound (ETX0914) for Treatment of Urogenital Gonorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Side effects of azithromycin - NHS [nhs.uk]
- 22. Azithromycin oral tablet side effects: Mild to serious [medicalnewstoday.com]
- 23. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Azithromycin: MedlinePlus Drug Information [medlineplus.gov]
- 25. Azithromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Zoliflodacin Demonstrates Potent In Vitro Activity Against Multidrug-Resistant Urogenital Pathogens
A comprehensive analysis of in vitro studies reveals zoliflodacin, a novel spiropyrimidinetrione antibiotic, exhibits significant potency against multidrug-resistant (MDR) isolates of Neisseria gonorrhoeae and Mycoplasma genitalium, offering a promising alternative to current treatment regimens facing escalating resistance.
Researchers and drug development professionals are closely monitoring the development of new antimicrobials to combat the growing threat of antibiotic resistance. This compound, with its unique mechanism of action targeting bacterial type II topoisomerases, has emerged as a promising candidate. This guide provides a comparative overview of the in vitro potency of this compound against key urogenital pathogens, supported by experimental data and detailed methodologies.
Comparative In Vitro Potency of this compound
This compound has consistently demonstrated potent in vitro activity against a broad range of bacterial isolates, including strains resistant to currently recommended therapies. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing this compound's performance against that of other commonly used antibiotics.
Neisseria gonorrhoeae
This compound has shown excellent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains. Studies have reported low MIC values, indicating that a smaller concentration of the drug is required to inhibit bacterial growth.
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Isolate Information |
| This compound | ≤0.002 - 0.25 | 0.03 - 0.06 | 0.06 - 0.125 | 250 isolates from Korea (2016-2018), including MDR strains [1][2] |
| Ceftriaxone | - | 0.03 | 0.12 | 250 isolates from Korea (2016-2018)[2] |
| Azithromycin | - | - | - | Susceptibility rates were lower for US isolates (69-91%) compared to global isolates (89-95%) in a Phase 3 trial[3] |
| Ciprofloxacin | - | - | - | High rates of resistance observed in numerous studies[4] |
Notably, no cross-resistance has been observed between this compound and ciprofloxacin, despite both targeting DNA topoisomerase II enzymes.[2] This is attributed to this compound's distinct binding site on the GyrB subunit of DNA gyrase.[3] this compound has also demonstrated potent activity against ceftriaxone-resistant isolates.[3][5]
Mycoplasma genitalium
The in vitro testing of the fastidious organism M. genitalium presents unique challenges. However, studies utilizing specialized cell culture-based assays have shown this compound to be a promising agent against this pathogen, including strains resistant to macrolides and fluoroquinolones.
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Isolate Information |
| This compound | 0.125 - 4 | 0.5 | 1 | 47 strains, including macrolide- and fluoroquinolone-resistant isolates [6][7] |
| Moxifloxacin | - | - | - | This compound was overall more potent than moxifloxacin (P = 0.009) against 47 strains[6][7] |
| Azithromycin | - | - | - | 48.9% of the 47 strains tested were resistant to azithromycin[6][7] |
This compound demonstrated no cross-resistance with moxifloxacin, a fluoroquinolone that also targets topoisomerase II.[6][7] The median MIC of this compound was 0.5 mg/L for both moxifloxacin-susceptible and moxifloxacin-resistant strains.[6]
Experimental Protocols
The determination of in vitro potency relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies commonly employed in the cited studies for N. gonorrhoeae and M. genitalium.
Antimicrobial Susceptibility Testing of Neisseria gonorrhoeae
The Clinical and Laboratory Standards Institute (CLSI) agar dilution method is the gold standard for determining the MIC of antimicrobial agents against N. gonorrhoeae.[1][8]
1. Media Preparation:
-
GC agar base is prepared according to the manufacturer's instructions.
-
The molten agar is cooled to 50°C and supplemented with a defined growth supplement (e.g., 1% IsoVitaleX).
-
Serial twofold dilutions of the antimicrobial agents are prepared and added to the molten agar.
-
The agar is then poured into petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
Pure colonies of N. gonorrhoeae from an 18-24 hour culture on a non-selective medium (e.g., chocolate agar) are suspended in a suitable broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[9]
3. Inoculation:
-
The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates containing the various antibiotic concentrations.
4. Incubation:
-
The inoculated plates are incubated at 36°C ± 1°C in a 5% CO₂ atmosphere for 20-24 hours.[9]
5. MIC Determination:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding single colonies or a faint haze.[10]
Antimicrobial Susceptibility Testing of Mycoplasma genitalium
Due to the fastidious nature of M. genitalium, antimicrobial susceptibility testing is more complex and less standardized than for other bacteria. A common method involves a cell culture-based assay with growth detection by quantitative PCR (qPCR).[6][7][11]
1. Cell Culture Maintenance:
-
Vero cells are propagated in a suitable medium, such as Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum and other necessary nutrients.[6]
2. Inoculum Preparation:
-
M. genitalium strains are co-cultured with the Vero cells.
-
The concentration of the mycoplasma is quantified using a qPCR assay targeting a specific gene, such as the mgpB adhesin gene.[11]
-
The inoculum is then diluted to a standardized concentration.
3. Susceptibility Assay:
-
Vero cell monolayers in multi-well plates are infected with the standardized M. genitalium inoculum.
-
Serial twofold dilutions of the antimicrobial agents are added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for sufficient growth in the control wells (typically several days).
4. MIC Determination:
-
After incubation, the total DNA is extracted from each well.
-
The growth of M. genitalium is quantified using qPCR.
-
The MIC is defined as the lowest antibiotic concentration that causes a significant reduction (e.g., ≥99%) in the amount of M. genitalium DNA compared to the growth control.[11]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for determining the in vitro potency of antimicrobials against N. gonorrhoeae and M. genitalium.
Figure 1. Workflow for N. gonorrhoeae MIC determination via agar dilution.
References
- 1. In-vitro Activities of this compound and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Activities of this compound and Solithromycin Against Neisseria gonorrhoeae Isolates from Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 4. Susceptibility Trends of this compound against Multidrug-Resistant Neisseria gonorrhoeae Clinical Isolates in Nanjing, China, 2014 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro activity of this compound (ETX0914) against macrolide-resistant, fluoroquinolone-resistant and antimicrobial-susceptible Mycoplasma genitalium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicd.ac.za [nicd.ac.za]
- 10. scielo.br [scielo.br]
- 11. Antibiotic Susceptibility Testing of Mycoplasma genitalium by TaqMan 5′ Nuclease Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Zoliflodacin
Essential protocols for the safe handling, use, and disposal of the investigational antibiotic Zoliflodacin are critical for ensuring the safety of laboratory personnel and maintaining experimental integrity. This guide provides detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans for researchers and drug development professionals.
This compound is a novel spiropyrimidinetrione antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][2] While Safety Data Sheets (SDS) for this compound state that it is not classified as a hazardous substance, it is prudent to handle it as potentially hazardous until more comprehensive toxicological data is available.[3][4] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of personal protective equipment and engineering controls should be implemented when handling this compound.
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Work with this compound powder in a chemical fume hood or other approved ventilated enclosure.[1] |
| Safety Stations | Ensure easy access to a safety shower and eyewash station.[1] |
| Personal Protective Equipment | |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | If working outside of a ventilated enclosure or if aerosolization is possible, a NIOSH-approved respirator is recommended. |
Operational Handling and First Aid
Handling: When handling this compound, researchers should avoid the formation of dust and aerosols.[1] It is supplied as a solid and should be handled with care to prevent inhalation and contact with skin and eyes.[4]
First Aid: In the event of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the agar dilution method for determining the MIC of this compound against Neisseria gonorrhoeae, a key in vitro assay for assessing its antibacterial potency.[5][6][7]
Materials:
-
This compound powder
-
Neisseria gonorrhoeae isolates and quality control strains (e.g., ATCC 49226)
-
GC agar base
-
Defined growth supplement
-
Sterile petri dishes
-
Inoculating loop or multipoint inoculator
-
Incubator (35-37°C with 5% CO2)
Procedure:
-
Prepare this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]
-
-
Prepare Agar Plates with this compound:
-
Prepare GC agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add the defined growth supplement.
-
Create a series of twofold dilutions of the this compound stock solution and add them to separate aliquots of the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inoculum:
-
Subculture N. gonorrhoeae isolates on fresh GC agar plates and incubate for 18-24 hours.
-
Prepare a bacterial suspension in a suitable broth or saline to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculate Plates:
-
Using an inoculating loop or a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the this compound-containing agar plates and a growth control plate (no antibiotic).
-
-
Incubation:
-
Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Mechanism of Action
This compound targets bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). These enzymes are essential for managing the topological state of DNA during replication. This compound binds to a site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, which is distinct from the binding site of fluoroquinolone antibiotics. This interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent religation step. The accumulation of these double-strand DNA breaks is ultimately lethal to the bacterial cell.[1][8][9]
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and the potential for antimicrobial resistance development.
Unused this compound:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet.[10]
-
Institutional Procedures: Follow your institution's hazardous waste disposal procedures.
-
Licensed Disposal Company: The preferred method is to return the chemical waste to a licensed disposal company.
-
Trash Disposal (if no other option): If a take-back program is unavailable, mix the unused this compound with an unpalatable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.[11]
Contaminated Materials:
-
Solid Waste: Items such as gloves, paper towels, and pipette tips contaminated with this compound should be placed in a designated hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to institutional guidelines.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of in the regular trash after removing or defacing the label.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interactions between this compound and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 11. news-medical.net [news-medical.net]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
